Cyprodime
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15/h3-5,15,19H,6-14H2,1-2H3/t19-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUCRGMCKDQKNA-CEMLEFRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922601 | |
| Record name | Cyprodime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118111-54-9 | |
| Record name | Cyprodime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118111-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyprodime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118111549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyprodime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyprodime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C6F5L8S8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cyprodime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyprodime is a potent and highly selective non-peptide antagonist of the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family. Its selectivity makes it an invaluable tool in pharmacological research for isolating and studying the distinct physiological roles of the δ- and κ-opioid receptor systems without the confounding effects of pan-opioid antagonists like naloxone. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, its impact on downstream signaling pathways, and the experimental protocols used for its characterization.
Introduction
Opioid receptors, primarily classified into μ (mu), δ (delta), and κ (kappa) subtypes, are central to pain modulation, reward pathways, and a host of other physiological processes. The μ-opioid receptor is the principal target for major analgesics like morphine, as well as endogenous opioid peptides. Understanding the specific contributions of each receptor subtype to opioid pharmacology is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles. This compound, or N-cyclopropylmethyl-4,14-dimethoxymorphinan-6-one, emerged as a key experimental compound due to its high selectivity as a MOR antagonist[1]. This selectivity allows researchers to pharmacologically "silence" the MOR, thereby elucidating the functions of the δ and κ receptors[1].
Mechanism of Action: Competitive Antagonism at the μ-Opioid Receptor
This compound functions as a competitive antagonist at the μ-opioid receptor. This means that it binds to the same site on the receptor as endogenous and exogenous agonists but does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating downstream signaling cascades.
Receptor Binding Profile
The affinity and selectivity of this compound for the μ-opioid receptor have been quantified through radioligand binding assays. In these experiments, a radiolabeled ligand for a specific receptor is used, and the ability of an unlabeled compound (like this compound) to displace the radioligand is measured.
A key study utilized [³H]this compound to directly measure its binding characteristics in rat brain membranes. The results demonstrated high-affinity binding to a single population of sites[1]. Competition studies confirmed the selectivity of this compound for the μ-opioid receptor over δ- and κ-opioid receptors[1].
Table 1: Radioligand Binding Properties of this compound
| Parameter | Value | Species/Tissue | Reference |
| Kd ([³H]this compound) | 3.8 ± 0.18 nM | Rat Brain Membranes | [1] |
| Bmax ([³H]this compound) | 87.1 ± 4.83 fmol/mg protein | Rat Brain Membranes |
Table 2: Competitive Binding Affinity (Ki) of this compound at Opioid Receptors
| Radioligand Displaced | Receptor Subtype | Ki (nM) | Reference |
| [³H]DAMGO | μ (mu) | Low nanomolar range | |
| [³H]DPDPE | δ (delta) | Several orders of magnitude less potent than at μ | |
| [³H]U-69,593 | κ (kappa) | Several orders of magnitude less potent than at μ |
Note: DAMGO is a selective μ-agonist, DPDPE is a selective δ-agonist, and U-69,593 is a selective κ-agonist.
Inhibition of G-Protein Coupling
The μ-opioid receptor is a Gi/Go-coupled GPCR. Agonist binding promotes a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated G-protein. This initiates a signaling cascade. The [³⁵S]GTPγS binding assay is a functional assay that measures this initial step of G-protein activation. As an antagonist, this compound inhibits agonist-stimulated [³⁵S]GTPγS binding.
In the presence of this compound, the dose-response curve for an agonist like morphine is shifted to the right, indicating that a higher concentration of the agonist is required to elicit the same level of G-protein activation. This is a hallmark of competitive antagonism. It has been demonstrated that 10 μM this compound increases the EC₅₀ value of morphine by approximately 500-fold in [³⁵S]GTPγS binding assays.
Downstream Signaling Pathways Modulated by this compound
By blocking the activation of the μ-opioid receptor, this compound prevents the downstream signaling events typically initiated by MOR agonists.
Caption: Signaling pathways downstream of the μ-opioid receptor, which are blocked by this compound.
Adenylyl Cyclase and cAMP
Activation of the Gi/o-coupled MOR by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). By preventing agonist binding, this compound blocks this inhibition, thereby maintaining basal or forskolin-stimulated cAMP levels.
Ion Channels
The βγ-subunits of the activated G-protein can directly modulate ion channel activity. They activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces its excitability. They also inhibit N-type voltage-gated calcium channels, which reduces neurotransmitter release. This compound's antagonism of the MOR prevents these agonist-induced changes in ion channel activity.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascade, including ERK1/2, is also modulated by MOR activation. This pathway is implicated in longer-term cellular changes, such as gene expression and neuroplasticity. The effect of MOR activation on the MAPK pathway can be complex and context-dependent. As an antagonist, this compound would block agonist-induced phosphorylation and activation of components of the MAPK pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize this compound's mechanism of action.
Radioligand Binding Assay (Competitive)
This protocol is for determining the binding affinity (Ki) of this compound for the μ-opioid receptor.
Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 48,000 x g for 20 min). Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of a μ-selective radioligand (e.g., [³H]DAMGO), and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This protocol measures the ability of this compound to antagonize agonist-induced G-protein activation.
Caption: Workflow for a [³⁵S]GTPγS binding assay to assess this compound's functional antagonism.
Methodology:
-
Membrane Preparation: Prepare brain membranes as described for the radioligand binding assay.
-
Assay Mixture: In assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4), combine the membrane preparation, GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent), varying concentrations of an agonist (e.g., morphine), and a fixed concentration of this compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold buffer and measure radioactivity as described above.
-
Data Analysis: Plot the agonist concentration-response curves in the absence and presence of this compound. Determine the EC₅₀ values for the agonist under both conditions to quantify the antagonistic effect of this compound.
Conclusion
This compound is a highly selective μ-opioid receptor antagonist that acts via competitive inhibition. Its mechanism of action has been thoroughly characterized through radioligand binding and functional G-protein activation assays. By binding to the MOR without eliciting a response, this compound effectively blocks the actions of MOR agonists and prevents the initiation of downstream signaling cascades, including the inhibition of adenylyl cyclase, modulation of ion channels, and regulation of the MAPK pathway. This high selectivity makes this compound an indispensable pharmacological tool for dissecting the complex physiology and pharmacology of the opioid system, paving the way for the rational design of more specific and effective opioid-based therapeutics.
References
The Discovery and Synthesis of Cyprodime: A Selective μ-Opioid Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyprodime, formally known as (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, is a potent and highly selective non-peptide antagonist of the μ-opioid receptor.[1] Its selectivity makes it an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of the μ-opioid receptor in contrast to the δ- and κ-opioid receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its receptor binding and functional activity data. Furthermore, this document illustrates the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Discovery and Rationale
The development of selective opioid receptor antagonists has been crucial for advancing our understanding of the complex opioid system. The discovery of this compound was driven by the need for a non-peptide antagonist with high selectivity for the μ-opioid receptor, to allow for the specific investigation of its functions.[2] Prior to the development of this compound, widely used antagonists like naloxone (B1662785) and naltrexone (B1662487) exhibited affinity for all three major opioid receptor subtypes (μ, δ, and κ), complicating the interpretation of experimental results.
The rationale behind this compound's design stemmed from structure-activity relationship (SAR) studies of morphinan-based compounds. It was observed that the N-substituent on the morphinan (B1239233) skeleton plays a critical role in determining agonist versus antagonist activity. The replacement of the N-methyl group, typically associated with agonist activity, with a cyclopropylmethyl group often imparts antagonist properties.[3] The synthesis and subsequent biological evaluation of this compound confirmed its potent and selective μ-opioid receptor antagonist profile.[1]
Data Presentation: Receptor Binding Affinity and Functional Activity
The selectivity of this compound for the μ-opioid receptor is quantitatively demonstrated through competitive binding assays. The inhibition constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Ligand | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Selectivity (μ vs. δ) | Selectivity (μ vs. κ) |
| This compound | 3.8 ± 0.18[2] | 1551 | 6108 | ~408 | ~1607 |
Table 1: Opioid Receptor Binding Affinities of this compound. Data presented as mean ± SEM.
Functional assays, such as the [³⁵S]GTPγS binding assay, are used to determine the efficacy of a ligand. As an antagonist, this compound does not stimulate G-protein activation on its own but competitively inhibits agonist-induced activation.
| Experiment | Agonist | This compound Concentration | Effect on Agonist EC50 |
| [³⁵S]GTPγS Binding Assay | Morphine | 10 µM | ~500-fold increase |
Table 2: Functional Antagonism of this compound in [³⁵S]GTPγS Binding Assay.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process starting from 4,14-dimethoxy-N-methylmorphinan-6-one. The following protocol is a representative synthesis based on established methods for N-demethylation and N-alkylation of morphinans.
Step 1: N-Demethylation of 4,14-dimethoxy-N-methylmorphinan-6-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,14-dimethoxy-N-methylmorphinan-6-one in a suitable solvent such as chloroform.
-
Reagent Addition: Add cyanogen (B1215507) bromide (BrCN) to the solution. The reaction is typically performed in a 1:1 molar ratio.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting N-cyano-normorphinan intermediate is then hydrolyzed.
-
Hydrolysis: Treat the crude intermediate with an acidic solution (e.g., 6% HCl) and heat to reflux for several hours to yield the N-nor derivative, 4,14-dimethoxymorphinan-6-one.
-
Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated. The crude product is purified by column chromatography.
Step 2: N-Alkylation with Cyclopropylmethyl Bromide
-
Reaction Setup: Dissolve the purified 4,14-dimethoxymorphinan-6-one in an appropriate solvent like dimethylformamide (DMF) in a reaction flask.
-
Base and Reagent Addition: Add a base, such as sodium bicarbonate (NaHCO₃), to the solution, followed by the addition of cyclopropylmethyl bromide.
-
Reaction: Heat the mixture and stir for several hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and add water. Extract the product with an organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, is purified by column chromatography or recrystallization.
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the μ-opioid receptor.
-
Membrane Preparation: Prepare crude membrane fractions from rat brain tissue or cells expressing the μ-opioid receptor. Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]DAMGO).
-
Increasing concentrations of this compound or a reference compound.
-
Membrane preparation (typically 100-200 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.
-
Membrane Preparation: Prepare membranes from cells expressing the μ-opioid receptor and the relevant G-proteins as described for the binding assay.
-
Assay Setup: In a 96-well plate, add the following components:
-
Assay buffer containing GDP (e.g., 10 µM).
-
A fixed concentration of a μ-opioid receptor agonist (e.g., morphine or DAMGO).
-
Increasing concentrations of this compound.
-
Membrane preparation.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).
-
Initiation of Reaction: Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.
-
Washing: Wash the filters with ice-cold buffer.
-
Detection: Dry the filter plate and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of this compound concentration to determine the IC50 value for the antagonism.
Visualizations
Signaling Pathway of μ-Opioid Receptor Antagonism by this compound
Caption: Antagonistic action of this compound at the μ-opioid receptor.
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for the preparation of this compound.
Logical Relationship in Competitive Binding Assay
Caption: Principle of the competitive opioid receptor binding assay.
References
- 1. Synthesis and biological evaluation of 14-alkoxymorphinans. 2. (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a selective mu opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mu-opioid receptor specific antagonist this compound: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
In-Depth Pharmacological Profile of Cyprodime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyprodime, chemically known as N-cyclopropylmethyl-4,14-dimethoxy-morphinan-6-one, is a potent and highly selective non-peptide antagonist of the μ-opioid receptor (MOR). Its selectivity makes it an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of the μ-opioid system, separate from the δ- and κ-opioid receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, in vitro functional antagonism, and in vivo effects in various preclinical models. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are also presented to facilitate further research and drug development efforts.
Introduction
The opioid system, comprising the μ (mu), δ (delta), and κ (kappa) opioid receptors, is a critical modulator of numerous physiological processes, most notably pain, reward, and mood. The development of receptor-selective ligands has been instrumental in dissecting the specific functions of each receptor subtype. This compound has emerged as a key research tool due to its high selectivity as a μ-opioid receptor antagonist.[1] Unlike non-selective antagonists such as naloxone, which block multiple opioid receptor types, this compound allows for the specific investigation of μ-opioid receptor-mediated pathways.[2] This guide aims to provide a detailed technical overview of the pharmacological characteristics of this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the μ-opioid receptor. By binding to the receptor, it blocks the binding of endogenous and exogenous μ-opioid agonists, thereby inhibiting the initiation of the downstream signaling cascade. The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, resulting in reduced neuronal excitability. As an antagonist, this compound prevents these effects by occupying the receptor's binding site without activating it.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for the μ, δ, and κ opioid receptors. These studies consistently demonstrate a high and selective affinity of this compound for the μ-opioid receptor.
| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | KᏧ (nM) | Bₘₐₓ (fmol/mg protein) | Reference |
| μ (mu) | [³H]DAMGO | Rat brain membranes | Low nanomolar range | - | - | [1] |
| μ (mu) | - | - | 5.4 | - | - | [3] |
| δ (delta) | [³H]DPDPE | Rat brain membranes | Several orders of magnitude less than μ | - | - | [1] |
| δ (delta) | - | - | 244.6 | - | - | |
| κ (kappa) | [³H]U69,593 | Rat brain membranes | Several orders of magnitude less than μ | - | - | |
| κ (kappa) | - | - | 2187 | - | - | |
| μ (mu) | [³H]this compound | Rat brain membranes | - | 3.8 ± 0.18 | 87.1 ± 4.83 |
In Vitro Functional Antagonism
The antagonistic properties of this compound have been functionally characterized using assays that measure the downstream consequences of receptor activation, such as guanosine (B1672433) 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding.
[³⁵S]GTPγS Binding Assay
In the presence of a μ-opioid agonist like morphine, the μ-opioid receptor promotes the binding of [³⁵S]GTPγS to G-proteins. This compound has been shown to potently inhibit this agonist-stimulated [³⁵S]GTPγS binding.
| Agonist | This compound Concentration | Effect on Agonist EC₅₀ | Reference |
| Morphine | 10 µM | ~500-fold increase |
This demonstrates that this compound effectively antagonizes the functional coupling of the μ-opioid receptor to its G-protein.
In Vivo Pharmacology
Preclinical studies in animal models have investigated the in vivo effects of this compound in various physiological and pathological contexts.
Effects on Levodopa-Induced Dyskinesia
In a primate model of Parkinson's disease (MPTP-lesioned marmosets), co-administration of this compound with levodopa (B1675098) resulted in a significant decrease in dyskinesia without compromising the anti-parkinsonian effects of levodopa. This suggests a potential therapeutic application for μ-opioid receptor antagonists in managing the side effects of dopamine (B1211576) replacement therapy.
Effects on Seizure Threshold
In mice, this compound has been shown to increase the electroshock seizure threshold at doses that block μ-receptors. This effect is modest compared to standard anticonvulsant drugs like phenytoin. These findings suggest a role for the endogenous opioid system in the modulation of seizure activity.
Effects on Social Behavior
In adolescent male mice, administration of this compound (1 mg/kg, i.p.) before a social conditioned place preference (sCPP) post-test significantly increased the preference for the social-conditioned context in early adolescence. This suggests that the μ-opioid system is involved in modulating the rewarding aspects of social interaction during development.
Pharmacokinetics (ADME)
Currently, there is a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further studies are required to characterize its pharmacokinetic profile.
Clinical Studies
To date, there is no evidence of clinical trials involving this compound in humans. Its use has been confined to preclinical research as a pharmacological tool.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Kᵢ) of this compound for opioid receptors.
Materials:
-
Rat brain membranes (or cell membranes expressing the opioid receptor of interest)
-
Radioligands: [³H]DAMGO (μ-selective), [³H]DPDPE (δ-selective), [³H]U69,593 (κ-selective)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Naloxone)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, incubate a fixed concentration of the radioligand with the brain membranes in the presence of varying concentrations of this compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess non-labeled ligand like naloxone).
-
Incubate at a specified temperature for a set time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To assess the functional antagonist activity of this compound at the μ-opioid receptor.
Materials:
-
Cell membranes expressing the μ-opioid receptor
-
[³⁵S]GTPγS
-
μ-opioid agonist (e.g., Morphine or DAMGO)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of the μ-opioid agonist to stimulate the receptor.
-
Add [³⁵S]GTPγS and GDP to the reaction mixture.
-
Incubate at 30°C for a specified time.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding, often by observing a rightward shift in the agonist's dose-response curve and calculating the antagonist's apparent affinity (pA₂ value).
In Vivo Social Conditioned Place Preference (sCPP) in Mice
Objective: To evaluate the effect of this compound on the rewarding properties of social interaction.
Procedure:
-
Habituation: Handle the mice for several days before the experiment.
-
Pre-test (Day 1): Place each mouse in a two-chamber apparatus with distinct visual and tactile cues in each chamber and allow free exploration for a set time (e.g., 15-30 minutes) to determine baseline preference.
-
Conditioning (Days 2-3):
-
On one day, confine the mouse to one chamber with its cage mates (social conditioning).
-
On the other day, confine the mouse to the other chamber in isolation. The order of conditioning is counterbalanced across animals.
-
-
Post-test (Day 4): Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle a set time before the test (e.g., 60 minutes). Place the mouse back in the apparatus and allow it to freely explore both chambers. Record the time spent in each chamber.
-
Analysis: Compare the time spent in the socially-paired chamber during the post-test between the this compound-treated and vehicle-treated groups. An increase in time spent in the socially-paired chamber suggests a modulation of social reward.
In Vivo Electroshock Seizure Threshold Test in Mice
Objective: To determine the effect of this compound on seizure susceptibility.
Procedure:
-
Administer varying doses of this compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle to different groups of mice.
-
At the time of expected peak effect, deliver a brief electrical stimulus via corneal or ear electrodes.
-
The intensity of the current is gradually increased until a tonic hindlimb extension seizure is observed.
-
The current intensity required to elicit the seizure is recorded as the seizure threshold.
-
Compare the seizure thresholds between the this compound-treated and vehicle-treated groups to determine if the compound has anticonvulsant or proconvulsant effects.
Mandatory Visualizations
Conclusion
This compound is a highly selective and potent μ-opioid receptor antagonist that serves as a critical tool in opioid research. Its pharmacological profile, characterized by high affinity for the μ-opioid receptor and effective in vitro and in vivo antagonism, allows for the precise dissection of μ-opioid receptor-mediated effects. While its therapeutic potential remains to be explored, particularly in areas such as the management of levodopa-induced dyskinesia, its primary value currently lies in its utility as a research compound. Further investigation into its pharmacokinetic properties is warranted to fully understand its disposition in biological systems.
References
- 1. Mu-opioid receptor specific antagonist this compound: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of a social conditioned place preference paradigm for the study of social reward in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | mu Opioid Receptor Antagonists: R&D Systems [rndsystems.com]
A Technical Guide to Cyprodime: A Selective Tool for Opioid Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyprodime, or N-cyclopropylmethyl-4,14-dimethoxy-morphinan-6-one, is a potent and highly selective non-peptide antagonist of the μ-opioid receptor (MOR).[1] Unlike broad-spectrum opioid antagonists such as naloxone, which block μ, δ (DOR), and κ (KOR) opioid receptors, this compound's specificity for the MOR makes it an invaluable pharmacological tool.[2][3] Its ability to selectively inhibit MOR-mediated signaling allows researchers to isolate and investigate the distinct physiological and pathological roles of the δ- and κ-opioid receptor systems.[2] This guide provides a comprehensive overview of this compound's properties, mechanism of action, and its application in studying opioid receptor function, complete with quantitative data and detailed experimental protocols.
Chemical and Physical Properties
This compound is a morphinan (B1239233) derivative with distinct chemical characteristics that contribute to its pharmacological profile.[2]
| Property | Value | Reference |
| IUPAC Name | (1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trien-13-one | |
| Molecular Formula | C₂₂H₂₉NO₃ | |
| Molecular Weight | 355.47 g/mol | |
| CAS Number | 118111-54-9 | |
| Synonyms | N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one | |
| Solubility | Soluble to 100 mM in DMSO and ethanol (B145695) (as hydrochloride salt) |
Mechanism of Action: Selective μ-Opioid Receptor Antagonism
This compound functions as a competitive antagonist at the μ-opioid receptor. It binds to the receptor with high affinity but does not elicit the conformational change required for G-protein activation. By occupying the binding site, this compound effectively blocks endogenous opioid peptides (e.g., endorphins) and exogenous agonists (e.g., morphine) from activating the receptor and initiating downstream signaling cascades. This blockade prevents the typical effects associated with MOR activation, such as analgesia, euphoria, and respiratory depression.
Pharmacological Data
This compound's high selectivity for the μ-opioid receptor over δ- and κ-opioid receptors is evident in its binding affinity and functional antagonism data.
Table 4.1: Opioid Receptor Binding Affinity of this compound
Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity Ratio (δ/μ) | Selectivity Ratio (κ/μ) | Reference |
| μ-Opioid (MOR) | 5.4 | - | - | |
| δ-Opioid (DOR) | 244.6 | ~45x | - | |
| κ-Opioid (KOR) | 2187 | - | ~405x |
Table 4.2: Functional Antagonism Data for this compound
Functional assays measure the ability of an antagonist to inhibit the action of an agonist. The data below illustrates this compound's capacity to block morphine-induced G-protein activation.
| Assay Type | Agonist | Effect of this compound (10 µM) | Reference |
| [³⁵S]GTPγS Binding | Morphine | ~500-fold increase in Morphine EC₅₀ |
Experimental Protocols
This compound is utilized in various in vitro assays to characterize opioid receptor function. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of this compound for the μ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue or cells expressing the human μ-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled MOR-selective agonist (e.g., [³H]DAMGO), and a range of concentrations of this compound.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptor. As an antagonist, this compound will inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the μ-opioid receptor as described in the binding assay protocol.
-
Assay Setup: In a 96-well plate, add assay buffer (containing MgCl₂, NaCl, and GDP), cell membranes, a fixed concentration of an agonist (e.g., morphine or DAMGO), and varying concentrations of this compound.
-
Reaction Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate (e.g., 60 minutes at 30°C) to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Filtration and Quantification: Terminate the reaction and quantify bound radioactivity as described in the radioligand binding protocol.
-
Data Analysis: Generate concentration-response curves for the agonist in the presence and absence of this compound. The antagonistic effect of this compound will be observed as a rightward shift in the agonist's concentration-response curve, allowing for the calculation of its functional potency (e.g., pA₂ value or Ke).
μ-Opioid Receptor Signaling Pathway
The μ-opioid receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Agonist binding triggers a cascade of intracellular events. This compound blocks the initiation of this entire pathway at the receptor level.
Pathway Description:
-
Receptor Activation: An agonist binds to the MOR.
-
G-Protein Coupling: The activated MOR catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o and Gβγ subunits.
-
Effector Modulation:
-
Gαi/o: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ: The Gβγ dimer directly modulates ion channels. It inhibits voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly rectifying K⁺ channels (causing hyperpolarization and reducing neuronal excitability).
-
-
This compound's Role: By competitively binding to the MOR, this compound prevents the initial agonist binding step, thereby inhibiting all subsequent downstream signaling events.
Summary and Conclusion
This compound is a cornerstone tool for opioid pharmacology research. Its high selectivity as a μ-opioid receptor antagonist provides a means to dissect the complex opioid system with precision. By effectively "silencing" the MOR, this compound enables the unambiguous study of δ- and κ-opioid receptor functions in vitro and in vivo. The quantitative data and experimental protocols presented in this guide underscore its utility and provide a framework for its application in drug discovery and neuroscience research. The continued use of selective agents like this compound will be critical in developing novel analgesics with improved side-effect profiles and in furthering our understanding of opioid-related neurological processes.
References
The Role of Cyprodime in Elucidating Mu-Opioid Receptor Function: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The mu-opioid receptor (MOR) remains a critical target for pain management and a key area of research in addiction and other neurological disorders. Understanding the intricate mechanisms of MOR signaling is paramount for the development of novel therapeutics with improved efficacy and safety profiles. Selective antagonists are indispensable tools in this endeavor, allowing for the precise dissection of receptor function. This technical guide focuses on Cyprodime, a potent and selective non-peptide MOR antagonist. We provide a comprehensive overview of its pharmacological properties, detailed experimental protocols for its use in characterizing MORs, and a summary of its utility in investigating MOR signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing this compound to advance our understanding of mu-opioid receptor biology.
Introduction to this compound
This compound, with the chemical name N-cyclopropylmethyl-4,14-dimethoxy-morphinan-6-one, is a highly selective antagonist for the mu-opioid receptor.[1] Its non-peptide nature confers favorable pharmacokinetic properties for both in vitro and in vivo studies. The high selectivity of this compound for the MOR over delta (DOR) and kappa (KOR) opioid receptors makes it a superior tool for isolating and studying MOR-specific effects, minimizing the confounding variables associated with non-selective antagonists like naloxone.[1][2] This selectivity has been demonstrated in various bioassays and binding studies, establishing this compound as a gold-standard research tool in opioid pharmacology.[1]
Quantitative Pharmacological Profile of this compound
The precise quantification of this compound's interaction with opioid receptors is crucial for designing and interpreting experiments. The following tables summarize key quantitative data from radioligand binding and functional assays.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Mu (µ) | [³H]DAMGO | Rat brain membranes | Low nanomolar range | [1] |
| Delta (δ) | [³H]DPDPE | Rat brain membranes | Several orders of magnitude higher than µ | |
| Kappa (κ) | [³H]U69,593 | Rat brain membranes | Several orders of magnitude higher than µ |
Table 2: Radioligand Binding Parameters of [³H]this compound
| Parameter | Value | Preparation | Reference |
| Kₔ (nM) | 3.8 ± 0.18 | Rat brain membranes | |
| Bₘₐₓ (fmol/mg protein) | 87.1 ± 4.83 | Rat brain membranes |
Table 3: Functional Antagonism of this compound at the Mu-Opioid Receptor
| Assay | Agonist | Effect of this compound (10 µM) | Reference |
| [³⁵S]GTPγS Binding | Morphine | ~500-fold increase in Morphine EC₅₀ |
Experimental Protocols
Detailed and standardized methodologies are essential for reproducible research. This section provides comprehensive protocols for key in vitro assays used to characterize the interaction of this compound with mu-opioid receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing mu-opioid receptors (e.g., from rat brain or CHO-K1 cells stably expressing the human MOR)
-
[³H]DAMGO (a selective mu-opioid agonist radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in assay buffer and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or a non-labeled ligand (e.g., 10 µM naloxone) for non-specific binding.
-
50 µL of varying concentrations of this compound.
-
50 µL of [³H]DAMGO (at a concentration close to its Kₔ, typically 1-2 nM).
-
50 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mu-opioid receptor. As an antagonist, this compound will inhibit agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes expressing mu-opioid receptors.
-
[³⁵S]GTPγS
-
GDP
-
A mu-opioid agonist (e.g., DAMGO or morphine)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer containing GDP (final concentration 10 µM).
-
50 µL of varying concentrations of this compound.
-
50 µL of the mu-opioid agonist (at a concentration that elicits a submaximal response, e.g., its EC₈₀).
-
50 µL of the membrane suspension.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Counting: Terminate the reaction and count radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis: Determine the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding. This is often expressed as a rightward shift in the agonist's dose-response curve, from which a functional antagonist constant (Kₑ) can be calculated.
Visualizing Mu-Opioid Receptor Signaling and Experimental Workflows
Understanding the underlying molecular pathways and experimental designs is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate key concepts.
Mu-Opioid Receptor Signaling Pathway
Activation of the mu-opioid receptor by an agonist triggers a cascade of intracellular events. This compound, as an antagonist, blocks these downstream effects.
Caption: Mu-opioid receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in performing a competitive radioligand binding assay to determine the affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
This diagram illustrates the procedure for a [³⁵S]GTPγS binding assay to assess the functional antagonism of this compound.
Caption: Workflow for a [³⁵S]GTPγS functional assay.
Conclusion
This compound stands out as an invaluable pharmacological tool for the investigation of mu-opioid receptor function. Its high selectivity allows for the precise dissection of MOR-mediated signaling pathways, both in vitro and in vivo. The data and protocols presented in this technical guide provide a solid foundation for researchers to effectively utilize this compound in their studies. By employing these standardized methods, the scientific community can continue to unravel the complexities of the mu-opioid system, paving the way for the development of safer and more effective opioid-based therapies.
References
Cyprodime Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyprodime hydrochloride is a potent and selective μ-opioid receptor (MOR) antagonist. This document provides a comprehensive overview of its fundamental chemical, physical, and pharmacological properties. Detailed summaries of its binding affinities, in vitro functional activity, and in vivo effects are presented. Standardized experimental protocols for key assays used in its characterization are also described. This guide is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of neuroscience and pharmacology.
Core Physicochemical Properties
This compound hydrochloride is a synthetic morphinan (B1239233) derivative. Its core properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 17-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one hydrochloride | [1] |
| Molecular Formula | C₂₂H₂₉NO₃·HCl | [2] |
| Molecular Weight | 391.93 g/mol | [2] |
| CAS Number | 2387505-50-0 | [2] |
| Purity | ≥98% | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | |
| Storage | Desiccate at +4°C |
Pharmacological Profile: A Selective μ-Opioid Receptor Antagonist
This compound's primary mechanism of action is the selective blockade of the μ-opioid receptor. This selectivity is crucial for its use as a research tool to dissect the roles of different opioid receptor subtypes in various physiological and pathological processes.
Receptor Binding Affinity
The affinity of this compound for the three main opioid receptor subtypes (μ, δ, and κ) has been determined through competitive radioligand binding assays. The inhibition constants (Ki) demonstrate its high selectivity for the μ-opioid receptor.
| Receptor Subtype | Inhibition Constant (Ki) | Reference |
| μ-opioid receptor (MOR) | 5.4 nM | |
| δ-opioid receptor (DOR) | 244.6 nM | |
| κ-opioid receptor (KOR) | 2187 nM |
Signaling Pathway
As an antagonist, this compound binds to the μ-opioid receptor but does not activate it. Instead, it blocks the binding of endogenous and exogenous agonists, thereby preventing the initiation of the downstream signaling cascade. The canonical signaling pathway of an opioid agonist at the μ-opioid receptor, which is inhibited by this compound, is depicted below.
μ-Opioid Receptor Signaling Pathway Antagonized by this compound.
In Vivo Applications and Observations
This compound has been utilized in various in vivo models to investigate the role of the μ-opioid system.
Effects on Levodopa-Induced Dyskinesia
In a primate model of Parkinson's disease, this compound has been shown to reduce levodopa-induced dyskinesia, suggesting a role for the μ-opioid system in the motor complications associated with long-term dopamine (B1211576) replacement therapy.
Antidepressant-like Effects
Studies in rodent models have indicated that this compound may possess antidepressant-like properties. For instance, in the forced swimming test in mice, administration of this compound hydrochloride (10 mg/kg, i.p.) significantly increased the immobility time.
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to characterize this compound hydrochloride.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G protein-coupled receptors. As an antagonist, this compound would be tested for its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
-
Membrane Preparation: Prepare cell membranes containing the μ-opioid receptor.
-
Incubation: Incubate the membranes with a known MOR agonist (e.g., DAMGO), varying concentrations of this compound, and [³⁵S]GTPγS.
-
Separation: Separate bound from free [³⁵S]GTPγS via filtration.
-
Detection: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the extent to which this compound inhibits the agonist-induced increase in [³⁵S]GTPγS binding.
Workflow for [³⁵S]GTPγS Binding Assay.
Forced Swimming Test (FST)
This is a behavioral test in rodents used to screen for antidepressant-like activity.
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Acclimation: A pre-test session is often conducted 24 hours before the actual test.
-
Test Session: The animal is placed in the water for a set period (e.g., 6 minutes).
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.
-
Data Analysis: The immobility time of the drug-treated group is compared to that of a vehicle-treated control group.
Conclusion
This compound hydrochloride is a valuable pharmacological tool due to its high selectivity as a μ-opioid receptor antagonist. Its well-defined physicochemical and pharmacological properties make it an ideal candidate for in vitro and in vivo studies aimed at elucidating the role of the μ-opioid system in health and disease. The experimental protocols outlined in this guide provide a foundation for the further investigation and application of this important research compound.
References
Understanding Cyprodime's Selectivity for Mu-Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyprodime, or N-cyclopropylmethyl-4,14-dimethoxy-morphinan-6-one, is a non-peptide opioid antagonist renowned for its high selectivity for the mu (µ) opioid receptor. This selectivity makes it an invaluable tool in opioid research, enabling the precise investigation of mu-opioid receptor-mediated mechanisms of action. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways that elucidate this compound's mu-receptor selectivity.
Quantitative Data on Receptor Selectivity
The selectivity of this compound for the mu-opioid receptor has been quantified through various in vitro assays, primarily radioligand binding and functional assays. The data consistently demonstrates a significantly higher affinity and antagonist potency at the mu-receptor compared to the delta (δ) and kappa (κ) opioid receptors.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In the case of this compound, these assays have been performed using membranes from rat brains, which endogenously express opioid receptors.
Table 1: Binding Affinity of Tritiated this compound at Mu-Opioid Receptors in Rat Brain Membranes
| Parameter | Value |
| Kd (dissociation constant) | 3.8 ± 0.18 nM |
| Bmax (receptor density) | 87.1 ± 4.83 fmol/mg protein |
Data from Marki et al., 1999.[1]
Competition studies further highlight this compound's selectivity. In these experiments, this compound's ability to displace specific radioligands for mu, delta, and kappa receptors is measured.
Table 2: Inhibition Constants (Ki) of this compound in Competition Binding Assays
| Radioligand | Receptor Selectivity | Ki of this compound |
| [D-Ala2,N-MePhe4,Gly5-ol]enkephalin (DAMGO) | Mu (µ) | Low nanomolar range |
| [D-Pen2, D-Pen5]enkephalin (DPDPE) | Delta (δ) | Several orders of magnitude higher than for mu |
| U69,593 | Kappa (κ) | Several orders of magnitude higher than for mu |
Data from Marki et al., 1999.[1]
Functional Assays
Functional assays, such as the [35S]GTPγS binding assay, measure the effect of a compound on receptor-mediated G-protein activation. As an antagonist, this compound's potency is determined by its ability to inhibit agonist-stimulated G-protein activation.
Table 3: Functional Antagonism of this compound in Morphine-Stimulated [35S]GTPγS Binding
| Agonist | Concentration of this compound | Fold Increase in Morphine EC50 |
| Morphine | 10 µM | ~500-fold |
Data from Marki et al., 1999.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are the core experimental protocols used to characterize this compound's selectivity for the mu-opioid receptor.
Radioligand Binding Assay Protocol
This protocol outlines the steps for a competitive radioligand binding assay to determine the Ki of this compound.
-
Membrane Preparation:
-
Homogenize rat brain tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the crude membrane fraction.
-
Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the following in order:
-
Assay buffer.
-
Increasing concentrations of unlabeled this compound.
-
A fixed concentration of a mu-selective radioligand (e.g., [3H]DAMGO) at a concentration close to its Kd.
-
The prepared membrane suspension.
-
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand, e.g., naloxone).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of this compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay Protocol
This protocol describes a functional assay to measure this compound's antagonist activity.
-
Membrane Preparation:
-
Follow the same procedure as for the radioligand binding assay to obtain a crude membrane fraction from rat brain tissue.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer containing MgCl2 and NaCl.
-
A fixed concentration of this compound or vehicle control.
-
Increasing concentrations of a mu-opioid agonist (e.g., morphine).
-
The prepared membrane suspension.
-
GDP (to ensure the G-proteins are in their inactive, GDP-bound state).
-
-
Include control wells for basal binding (no agonist) and non-specific binding (excess unlabeled GTPγS).
-
-
Pre-incubation:
-
Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).
-
-
Initiation of Reaction:
-
Add [35S]GTPγS to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined time (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Scintillation Counting:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding.
-
Plot the stimulated binding as a function of the logarithm of the agonist concentration in the presence and absence of this compound.
-
Determine the EC50 of the agonist in both conditions. The shift in the EC50 value in the presence of this compound indicates its antagonist potency.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound's mu-receptor selectivity.
Mu-Opioid Receptor Signaling Pathway: Antagonism by this compound
Caption: this compound blocks agonist-induced mu-opioid receptor signaling.
References
In-Depth Technical Guide: Preliminary Studies Involving Cyprodime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyprodime is a selective μ-opioid receptor (MOR) antagonist belonging to the morphinan (B1239233) family of drugs.[1] Its high selectivity for the μ-opioid receptor over δ- and κ-opioid receptors makes it an invaluable tool in pharmacological research.[1][2][3] This selectivity allows for the specific investigation of μ-opioid receptor-mediated effects, both in vitro and in vivo, by isolating its function from those of the other opioid receptor subtypes.[1] This technical guide provides a comprehensive overview of the core preliminary studies involving this compound, focusing on its binding characteristics, experimental protocols, and mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary in vitro studies of this compound.
Table 1: Radioligand Binding Affinity of this compound
| Parameter | Receptor | Value | Species | Tissue/Cell Line | Reference |
| Kd | μ-opioid | 3.8 ± 0.18 nM | Rat | Brain membranes | |
| Bmax | μ-opioid | 87.1 ± 4.83 fmol/mg protein | Rat | Brain membranes |
Table 2: Inhibitory Constants (Ki) of this compound in Competition Binding Assays
| Displaced Ligand (Receptor) | Ki Value | Species | Tissue/Cell Line | Reference |
| [D-Ala²,N-MePhe⁴,Gly⁵-ol]-enkephalin (DAMGO) (μ-opioid) | Low nanomolar range | Rat | Brain membranes | |
| [D-Pen²,D-Pen⁵]enkephalin (DPDPE) (δ-opioid) | Several orders of magnitude higher than for μ-opioid receptor | Rat | Brain membranes | |
| U69,593 (κ-opioid) | Several orders of magnitude higher than for μ-opioid receptor | Rat | Brain membranes |
Table 3: Functional Antagonism of this compound in [³⁵S]GTPγS Binding Assay
| Agonist | Effect of 10 μM this compound | Fold Increase in EC₅₀ | Species | Tissue/Cell Line | Reference |
| Morphine | Inhibition of morphine-stimulated [³⁵S]GTPγS binding | ~500-fold | Rat | Brain membranes |
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound to opioid receptors.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat brain) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step.
-
Finally, resuspend the washed membrane pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford assay).
2. Binding Reaction:
-
In a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4), add the following components:
-
100 µL of cell membrane preparation.
-
100 µL of [³H]DAMGO (a μ-opioid receptor agonist radioligand) at a concentration near its Kd.
-
100 µL of varying concentrations of unlabeled this compound (for competition assay) or buffer (for total binding).
-
For non-specific binding determination, add a high concentration of an unlabeled opioid ligand (e.g., naloxone) instead of this compound.
-
-
Incubate the mixture at 25°C for 60 minutes.
3. Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
4. Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.
1. Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
In a final volume of 1 mL of assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl), add the following:
-
50 µg of membrane protein.
-
30 µM GDP.
-
Varying concentrations of an opioid agonist (e.g., morphine).
-
A fixed concentration of this compound (e.g., 10 µM) or buffer.
-
0.05 nM [³⁵S]GTPγS.
-
-
Incubate the mixture at 30°C for 60 minutes.
3. Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
4. Radioactivity Measurement:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
5. Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the agonist concentration in the presence and absence of this compound.
-
Determine the EC₅₀ of the agonist with and without the antagonist.
-
The shift in the EC₅₀ value indicates the antagonistic potency of this compound.
Signaling Pathways and Mechanisms of Action
This compound exerts its effect by competitively binding to the μ-opioid receptor, thereby blocking the binding of endogenous and exogenous opioid agonists. The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o). Agonist binding to the μ-opioid receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. By blocking agonist binding, this compound prevents these downstream signaling events.
Caption: Antagonistic action of this compound on the μ-opioid receptor signaling pathway.
Experimental Workflows
The following diagrams illustrate the typical workflows for the key experiments described.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a [³⁵S]GTPγS functional binding assay.
References
The Pharmacology of Cyprodime: A Selective Mu-Opioid Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Cyprodime, a potent and selective antagonist of the mu (µ)-opioid receptor (MOR). The document details its binding affinity, functional antagonism, and its interaction with the endogenous opioid system. It also provides comprehensive experimental protocols for key assays used in its characterization and visualizes critical pathways and workflows.
Core Pharmacological Profile
This compound, with the chemical name N-cyclopropylmethyl-4,14-dimethoxy-morphinan-6-one, is a non-peptide morphinan (B1239233) derivative that exhibits high selectivity for the µ-opioid receptor.[1] This selectivity makes it an invaluable tool in opioid research, allowing for the specific blockade of µ-opioid receptor-mediated effects to elucidate the distinct roles of delta (δ) and kappa (κ) opioid receptors.[1]
Receptor Binding Affinity
This compound's high affinity and selectivity for the µ-opioid receptor have been quantified through radioligand binding assays. These experiments measure the displacement of a radiolabeled ligand from the receptor by the unlabeled compound of interest (this compound). The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor.
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Species/Tissue | Reference |
| Mu (µ) | [³H]DAMGO | This compound | 5.4 | Rat Brain Membranes | [1] |
| Delta (δ) | [³H]DPDPE | This compound | 244.6 | Rat Brain Membranes | [1] |
| Kappa (κ) | [³H]U-69,593 | This compound | 2187 | Rat Brain Membranes | [1] |
Table 1: Binding Affinity of this compound for Opioid Receptor Subtypes. This table summarizes the inhibition constants (Ki) of this compound at the mu, delta, and kappa opioid receptors. A lower Ki value indicates a higher binding affinity. The data clearly demonstrates this compound's high selectivity for the µ-opioid receptor.
Functional Antagonism
This compound functions as a competitive antagonist at the µ-opioid receptor. This has been demonstrated in functional assays such as the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins following receptor agonism. In the presence of this compound, the dose-response curve of a µ-opioid agonist, such as morphine, is shifted to the right, indicating that a higher concentration of the agonist is required to elicit the same response. For instance, in one study, 10 µM of this compound caused an approximately 500-fold increase in the EC₅₀ value of morphine in a [³⁵S]GTPγS binding assay.
While a specific pA2 value for this compound from a Schild analysis was not prominently found in the reviewed literature, the equilibrium dissociation constants (Ke values) for this compound analogues, determined in functional bioassays like the mouse vas deferens preparation, have been shown to closely align with their Ki values from binding assays. For a competitive antagonist, the pA2 value is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to produce the same response and is theoretically equal to the pKi.
Impact on Endogenous Opioid Systems
The endogenous opioid system plays a crucial role in modulating pain, mood, and stress responses. This system comprises endogenous opioid peptides (e.g., β-endorphin, enkephalins, dynorphins) and their receptors. This compound, by selectively blocking the µ-opioid receptor, can significantly impact this system.
β-endorphin is an endogenous peptide with high affinity for the µ-opioid receptor. The binding of β-endorphin to the µ-opioid receptor on proopiomelanocortin (POMC) neurons in the hypothalamus is thought to create a negative feedback loop, inhibiting further POMC gene expression and, consequently, β-endorphin synthesis and release.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Receptor Source: Membranes prepared from cells (e.g., HEK293 or CHO) stably expressing the human µ-opioid receptor, or from specific brain regions (e.g., rat brain homogenates).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the µ-opioid receptor, such as [³H]DAMGO.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled µ-opioid ligand (e.g., 10 µM naloxone).
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh binding buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, binding buffer, and [³H]DAMGO.
-
Non-specific Binding: Membrane preparation, non-specific binding control (e.g., naloxone), and [³H]DAMGO.
-
Competition: Membrane preparation, varying concentrations of this compound, and [³H]DAMGO.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Cyprodime in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Cyprodime, a selective µ-opioid receptor antagonist, in in vivo rodent studies. The information compiled here is intended to assist in the design and execution of experiments aimed at investigating the role of the µ-opioid system in various physiological and pathological processes.
Introduction
This compound is a potent and selective antagonist of the µ-opioid receptor (MOR), with significantly lower affinity for δ- and κ-opioid receptors.[1] This selectivity makes it an invaluable tool for dissecting the specific contributions of the µ-opioid system in vivo, without the confounding effects of blocking other opioid receptor subtypes, a limitation of broader antagonists like naloxone. In preclinical research, this compound is utilized to study a range of biological processes, including pain modulation, reward pathways, addiction, and social behaviors.
Mechanism of Action
This compound functions as a competitive antagonist at the µ-opioid receptor. It binds to the receptor with high affinity, thereby preventing endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid agonists (e.g., morphine) from binding and eliciting a cellular response. This blockade of the µ-opioid receptor can reverse or prevent the effects mediated by this receptor, such as analgesia, euphoria, and respiratory depression. In vitro studies using rat brain membranes have demonstrated the high affinity and selectivity of this compound for the µ-opioid receptor.[1]
Signaling Pathway of µ-Opioid Receptor Antagonism by this compound
The following diagram illustrates the mechanism of action of this compound at the cellular level.
In Vivo Dosage Information
Mouse Dosage Data
The following table summarizes reported intraperitoneal (IP) dosages of this compound used in various mouse studies.
| Study Focus | Mouse Strain | Dosage Range (mg/kg, IP) | Key Findings |
| Seizure Threshold | Not Specified | 1, 3, 10, 30 | Increased seizure threshold at µ-receptor blocking doses. |
| Sensation-Seeking Behavior | C57BL/6 | ≥ 0.5 | Reduced instrumental responding for sensory stimuli.[2] |
| Social Conditioned Place Preference | Not Specified | 1 | Increased expression of social conditioned place preference in early adolescent mice. |
Rat Dosage Considerations
Note: The following recommendations for rats are extrapolated from mouse data and in vitro rat brain membrane binding affinities. It is crucial to perform pilot studies to determine the effective dose range for your specific experimental conditions.
Based on the effective dosages in mice (0.5 - 30 mg/kg, IP), a starting dose range of 1 - 10 mg/kg (IP) is suggested for rats. The optimal dose will depend on the specific endpoint being measured and the rat strain used.
Experimental Protocols
The following protocols provide a general framework for the preparation and administration of this compound in rodent studies. These should be adapted to the specific requirements of the research protocol and institutional animal care and use committee (IACUC) guidelines.
Preparation of this compound for Injection
This compound hydrochloride is typically soluble in saline.
Materials:
-
This compound hydrochloride powder
-
Sterile, pyrogen-free 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired final concentration and volume.
-
Aseptically weigh the this compound hydrochloride powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Store the prepared solution appropriately, protected from light. Consult the manufacturer's instructions for storage recommendations.
Administration Protocol: Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration of this compound in rodents.
Experimental Workflow:
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the animal to minimize stress.
-
For mice, restrain the animal by scruffing the neck and securing the tail.
-
For rats, use an appropriate restraint method that exposes the abdomen, such as the V-hold technique.
-
-
Injection Site:
-
Locate the injection site in the lower right or left abdominal quadrant. This helps to avoid injection into the cecum, bladder, or other vital organs.
-
-
Injection:
-
Use an appropriate needle size (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
Insert the needle at a 15-20 degree angle with the bevel up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution. The injection volume should not exceed 10 ml/kg.
-
-
Post-Injection Care:
-
Return the animal to its home cage.
-
Monitor the animal for any adverse reactions, such as distress or irritation at the injection site.
-
Experimental Design for Antagonism Studies
To investigate the antagonist effects of this compound, a common experimental design involves pretreatment with this compound prior to the administration of a µ-opioid agonist.
Logical Relationship for Antagonism Protocol:
Procedure:
-
Acclimatization: Allow animals to acclimate to the experimental environment.
-
Pretreatment: Administer this compound or a vehicle control (e.g., saline) via the chosen route (e.g., IP). The pretreatment time will depend on the pharmacokinetic profile of this compound and should be determined in pilot studies. A typical pretreatment time is 30-60 minutes.
-
Agonist Administration: After the appropriate pretreatment interval, administer the µ-opioid agonist or a vehicle control.
-
Behavioral or Physiological Assessment: At the expected time of peak effect of the agonist, perform the relevant behavioral or physiological measurements (e.g., tail-flick test for analgesia, conditioned place preference for reward).
Pharmacokinetic Considerations
Currently, there is a lack of published pharmacokinetic data for this compound in rodents. Factors such as absorption, distribution, metabolism, and excretion will influence the onset and duration of action. It is recommended that researchers consider these factors when designing their studies and, if possible, conduct pharmacokinetic studies to determine key parameters like half-life (t½), time to maximum concentration (Tmax), and bioavailability in their specific animal model.
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.
Conclusion
This compound is a valuable pharmacological tool for the selective investigation of the µ-opioid system in vivo. The provided dosage information for mice and the general protocols for administration offer a solid foundation for researchers. However, the absence of specific in vivo data for rats underscores the importance of conducting preliminary dose-finding studies to ensure the validity and reproducibility of experimental results in this species.
References
Application Notes and Protocols for Cyprodime in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyprodime is a potent and selective antagonist of the mu (µ)-opioid receptor (MOR).[1] Its high affinity and selectivity make it an invaluable tool in pharmacological research to study the physiological and pathological roles of the µ-opioid system. In drug development, this compound can be utilized as a reference antagonist to characterize the µ-opioid receptor activity of novel compounds. These application notes provide detailed protocols for the use of this compound in cell culture experiments to determine its binding affinity and functional antagonism.
Mechanism of Action
This compound exerts its effect by competitively binding to the µ-opioid receptor, thereby blocking the binding of endogenous and exogenous agonists. This antagonism prevents the conformational changes in the receptor that are necessary for G-protein coupling and the subsequent downstream signaling cascades. The primary signaling pathway inhibited is the Gi/o-protein pathway, which, when activated by an agonist, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[2][3] By blocking these events, this compound effectively neutralizes the cellular effects of µ-opioid receptor agonists.
Caption: Mechanism of this compound as a mu-opioid receptor antagonist.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's interaction with the µ-opioid receptor based on published in vitro studies.
| Parameter | Value | Cell/Tissue Type | Assay Type | Reference |
| Binding Affinity (Kd) | 3.8 ± 0.18 nM | Rat brain membranes | Radioligand Binding ([³H]this compound) | [1] |
| Receptor Density (Bmax) | 87.1 ± 4.83 fmol/mg protein | Rat brain membranes | Radioligand Binding ([³H]this compound) | [1] |
| Inhibitory Constant (Ki) | Low nanomolar range | Rat brain membranes | Competitive Binding vs. [³H]DAMGO | |
| Functional Antagonism | ~500-fold increase in Morphine EC50 | Rat brain membranes | [³⁵S]GTPγS Binding |
Experimental Protocols
General Cell Culture and Maintenance of µ-Opioid Receptor Expressing Cells
This protocol describes the general maintenance of a cell line stably expressing the µ-opioid receptor (e.g., HEK293-MOR or SH-SY5Y).
Materials:
-
HEK293-MOR or SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates, and other sterile consumables
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Plate the cells in a suitable culture flask at a recommended seeding density.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with sterile PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a lower density.
Protocol for Determining the Antagonistic Potency (IC₅₀) of this compound using a cAMP Inhibition Assay
This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of the response to a known µ-opioid receptor agonist in a functional cell-based assay.
Materials:
-
µ-Opioid receptor expressing cells (e.g., HEK293-MOR)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin (adenylyl cyclase activator)
-
A µ-opioid receptor agonist (e.g., DAMGO)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96- or 384-well microplates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding: Seed the µ-opioid receptor expressing cells into a white, opaque 96- or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
Prepare a solution of the agonist (e.g., DAMGO) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Prepare a solution of Forskolin at a concentration that stimulates a robust cAMP response.
-
-
Assay Execution:
-
Aspirate the culture medium from the wells.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add the agonist solution to the wells (except for the control wells) and incubate for another pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add the Forskolin solution to all wells to stimulate adenylyl cyclase and incubate for a specified time according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis:
-
Plot the cAMP levels against the log of the this compound concentration.
-
Perform a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value of this compound.
-
Caption: Experimental workflow for determining the IC₅₀ of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogeneous cell suspension before seeding. Use a multichannel pipette for compound addition. Avoid using the outer wells of the plate. |
| No or weak agonist response | Low receptor expression, inactive agonist, or problem with the cAMP assay kit. | Verify receptor expression in the cell line. Use a fresh, validated batch of agonist. Check the expiration date and storage of the cAMP assay kit components. |
| No or weak antagonist effect of this compound | Incorrect concentration range, degradation of this compound, or insufficient pre-incubation time. | Test a wider range of this compound concentrations. Prepare fresh this compound solutions. Optimize the pre-incubation time with this compound. |
Conclusion
This compound is a critical pharmacological tool for the in vitro study of the µ-opioid receptor. The protocols provided here offer a framework for researchers to characterize the antagonistic properties of this compound in cell culture systems. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of µ-opioid receptor pharmacology and facilitating the development of novel therapeutics.
References
- 1. Mu-opioid receptor specific antagonist this compound: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering Cyprodime in Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Cyprodime, a selective mu-opioid receptor antagonist, in behavioral neuroscience research. This document outlines its mechanism of action, key applications in behavioral studies, and detailed protocols for its administration and use in relevant behavioral assays.
Introduction to this compound
This compound is a non-peptide, selective antagonist of the mu-opioid receptor (MOR). Its high selectivity makes it an invaluable tool for dissecting the role of the mu-opioid system in various physiological and pathological processes, particularly in the context of behavior.[1] Unlike non-selective opioid antagonists, this compound allows for the specific investigation of MOR-mediated pathways without directly affecting delta or kappa-opioid receptors.[1][2] In behavioral neuroscience, it is frequently employed to study motivation, social behavior, and reward processing.
Mechanism of Action
This compound exerts its effects by competitively binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), thereby blocking the action of endogenous opioids like endorphins and enkephalins, as well as exogenous opioids.[1] The activation of MORs typically leads to an inhibitory effect on neuronal activity. This is achieved through several intracellular signaling cascades:
-
Inhibition of Adenylyl Cyclase: Reduces the production of cyclic AMP (cAMP).
-
Modulation of Ion Channels: Activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release.
By blocking these actions, this compound can prevent the analgesic, euphoric, and rewarding effects associated with mu-opioid receptor activation.
Signaling Pathway of the Mu-Opioid Receptor
The following diagram illustrates the canonical signaling pathway of the mu-opioid receptor, which is antagonized by this compound.
Applications in Behavioral Neuroscience
This compound is utilized in a variety of behavioral paradigms to investigate the role of the mu-opioid system.
-
Sensation-Seeking and Novelty-Seeking Behavior: Studies have shown that antagonism of mu-opioid receptors with this compound can reduce operant sensation-seeking behavior in mice.[2] This suggests a role for the endogenous opioid system in the motivation to seek novel and sensory stimulation.
-
Social Behavior: this compound has been used to probe the neurobiology of social reward. For instance, it has been shown to increase the expression of social conditioned place preference in adolescent mice, suggesting that blocking mu-opioid receptors can enhance the rewarding value of social interaction under certain developmental conditions.
-
Addiction and Reward: By blocking the rewarding effects of opioids and other drugs of abuse that act on the mu-opioid system, this compound can be used to study the mechanisms of addiction and relapse.
-
Seizure Threshold: Research indicates that this compound can increase the electroshock seizure threshold in mice, suggesting an anticonvulsant effect mediated by mu-opioid receptor blockade.
Quantitative Data Summary
The following tables summarize key quantitative data from studies using this compound in behavioral research.
Table 1: Effective Dosages of this compound in Mice
| Behavioral Assay | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference(s) |
| Operant Sensation Seeking | Mouse | Intraperitoneal (i.p.) | 0.5 - 1.0 | Reduced instrumental responding for sensory stimuli. | |
| Social Conditioned Place Preference | Mouse | Intraperitoneal (i.p.) | 1.0 | Increased preference for the social-conditioned context in early adolescent mice. | |
| Electroshock Seizure Threshold | Mouse | Intraperitoneal (i.p.) | 1, 3, 10, 30 | Increased seizure threshold. |
Table 2: Administration Parameters for this compound
| Parameter | Details | Reference(s) |
| Vehicle | Saline (0.9% NaCl) | |
| Administration Volume | 5 µl/g of body weight | |
| Timing of Administration | 1 hour prior to the behavioral test (posttest phase in sCPP) | |
| Route | Intraperitoneal (i.p.) injection is the most commonly reported route for systemic administration in behavioral studies. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Social Conditioned Place Preference (sCPP)
This paradigm assesses the rewarding properties of social interaction.
Apparatus: A three-chambered apparatus with two larger, distinct conditioning chambers (differentiated by visual and tactile cues) and a smaller, neutral central chamber. Automated video tracking software is used to record the animal's position and time spent in each chamber.
Procedure:
-
Habituation (Day 1): Allow the mouse to freely explore all three chambers for a set period (e.g., 20 minutes) to establish baseline preference. Animals showing a strong unconditioned preference for one side may be excluded.
-
Conditioning (Days 2-7): This phase typically lasts for six days.
-
Social Conditioning: On three alternating days, confine the experimental mouse to one of the conditioning chambers with a social partner (e.g., a littermate).
-
Isolation Conditioning: On the other three alternating days, confine the mouse to the other conditioning chamber alone. The order of social and isolation conditioning should be counterbalanced across subjects.
-
-
Post-test (Day 8): Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle 1 hour before the test. Place the mouse in the central chamber and allow it to freely explore all three chambers for the same duration as the habituation phase.
Data Analysis:
-
Time Spent: Calculate the time spent in the social-paired chamber and the isolate-paired chamber during the post-test.
-
Preference Score: Calculate the difference between the time spent in the social-paired chamber and the time spent in the isolate-paired chamber during the post-test. A positive score indicates a preference for the social context.
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA) to compare the effects of this compound treatment versus vehicle on the preference score.
Experimental Workflow for Social Conditioned Place Preference
Operant Sensation Seeking (OSS)
This paradigm measures the motivation of an animal to perform an action to receive a sensory stimulus.
Apparatus: Standard operant conditioning chambers equipped with two levers. One lever is designated as "active" and the other as "inactive." The chamber is connected to a computer that controls the presentation of sensory stimuli (e.g., visual and auditory cues) and records lever presses.
Procedure:
-
Acquisition: Place the mouse in the operant chamber for a daily session (e.g., 1-2 hours) over several consecutive days (e.g., 14 days).
-
A press on the active lever results in the delivery of a brief sensory stimulus (e.g., a dynamic visual pattern and a tone).
-
A press on the inactive lever has no consequence.
-
-
Drug Testing: Once stable responding on the active lever is established, begin drug testing sessions. Administer this compound (e.g., 0.5 mg/kg, i.p.) or vehicle prior to placing the mouse in the chamber. The timing of administration should be consistent.
-
Data Collection: Record the number of presses on both the active and inactive levers throughout the session.
Data Analysis:
-
Active vs. Inactive Lever Presses: Compare the number of presses on the active lever to the number of presses on the inactive lever to confirm that the sensory stimulus is reinforcing.
-
Effect of this compound: Compare the number of active lever presses in the this compound-treated group to the vehicle-treated group. A significant reduction in active lever presses suggests that this compound reduces the motivation for sensation seeking.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to analyze the data.
Logical Relationship in Operant Sensation Seeking
Considerations for Use in Anxiety and Depression Models
While specific protocols for this compound in established models of anxiety (e.g., elevated plus maze, open field test) and depression (e.g., forced swim test, tail suspension test) are less commonly reported, its role as a mu-opioid receptor antagonist suggests potential applications. The endogenous opioid system is implicated in mood regulation, and therefore, this compound could be used to investigate the contribution of mu-opioid receptors to anxiolytic, anxiogenic, antidepressant, or pro-depressant effects in these models. Researchers should adapt standard protocols for these assays, incorporating this compound administration at various doses and time points prior to testing to elucidate its effects on anxiety-like and depressive-like behaviors.
Conclusion
This compound is a powerful and selective tool for investigating the role of the mu-opioid receptor system in a range of behaviors. The protocols and data presented here provide a foundation for researchers to design and implement studies using this compound to further our understanding of the neurobiological basis of motivation, social behavior, and other complex behavioral phenomena. As with any pharmacological agent, careful consideration of dose, timing, and appropriate control groups is essential for obtaining robust and interpretable results.
References
Application Notes and Protocols: Utilizing Cyprodime to Antagonize Morphine-Induced Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morphine, a potent µ-opioid receptor (MOR) agonist, remains a cornerstone for managing severe pain. However, its clinical utility is often limited by a range of adverse effects, including respiratory depression, constipation, and the development of tolerance and dependence.[1][2][3] Understanding the molecular and behavioral mechanisms underlying these effects is paramount for the development of safer analgesics. Cyprodime is a selective antagonist of the µ-opioid receptor, making it an invaluable tool for dissecting the specific contributions of this receptor to the pharmacological actions of morphine and other opioids.[4][5]
These application notes provide detailed protocols for employing this compound to block morphine-induced effects in both in vitro and in vivo experimental settings. The methodologies described are essential for researchers investigating opioid pharmacology, developing novel opioid receptor ligands, and exploring the neurobiology of pain, reward, and addiction.
Mechanism of Action: this compound as a Selective µ-Opioid Receptor Antagonist
This compound, chemically known as N-cyclopropylmethyl-4,14-dimethoxy-morphinan-6-one, demonstrates high selectivity and affinity for the µ-opioid receptor. It acts as a competitive antagonist, binding to the same site as agonists like morphine but without activating the receptor. This blockade prevents the conformational changes in the receptor necessary for G-protein coupling and downstream signaling.
The primary signaling pathway initiated by morphine binding to the MOR involves the activation of inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of Gβγ subunits can modulate ion channel activity, leading to neuronal hyperpolarization and reduced neurotransmitter release. This compound effectively prevents these morphine-initiated events by occupying the receptor binding pocket.
Figure 1: Simplified signaling pathway of Morphine and this compound at the µ-opioid receptor.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the interaction between this compound and morphine.
Table 1: In Vitro Binding and Functional Parameters
| Ligand | Parameter | Value | System | Reference |
| This compound | Kd | 3.8 ± 0.18 nM | Rat brain membranes ([³H]this compound) | |
| This compound | Ki (vs. DAMGO) | Low nanomolar range | Rat brain membranes | |
| Morphine + this compound (10 µM) | EC50 Shift (Morphine) | ~500-fold increase | [³⁵S]GTPγS binding in rat brain membranes |
Table 2: In Vivo Dosages for Blocking Morphine-Induced Effects
| Animal Model | Morphine Dose | This compound Dose | Effect Blocked | Reference |
| Mice | 10 mg/kg | 10 mg/kg | Hyperlocomotion | |
| Mice | 10 mg/kg | 1 mg/kg | Social Conditioned Place Preference | |
| Mice | 5.6 - 100 mg/kg | - | Ataxia (for comparison) | |
| Rats | 10 mg/kg (s.c.) | - | Conditioned Place Preference (for comparison) |
Experimental Protocols
In Vivo Methodologies
This protocol assesses the effect of this compound on the hyperlocomotor activity induced by morphine in mice.
Figure 2: Experimental workflow for the morphine-induced locomotor activity assay.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Morphine sulfate (B86663) (dissolved in 0.9% saline)
-
This compound hydrochloride (dissolved in 0.9% saline)
-
Locomotor activity chambers (e.g., 40 x 40 x 35 cm) equipped with infrared beams
-
Video tracking system and analysis software (e.g., ANY-maze)
Procedure:
-
Habituation: Place the mice individually into the locomotor activity chambers for a 30-60 minute habituation period for 2-3 consecutive days prior to the test day.
-
Drug Administration:
-
On the test day, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
After a 15-30 minute pretreatment interval, administer morphine (e.g., 10 mg/kg, s.c.) or saline.
-
-
Data Recording: Immediately after the morphine or saline injection, place the mice back into the activity chambers and record locomotor activity for 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of the different treatment groups.
This protocol is used to assess the rewarding properties of morphine and the ability of this compound to block the acquisition of this reward-associated memory.
Figure 3: Logical flow of the Conditioned Place Preference (CPP) experiment.
Materials:
-
Male mice or rats
-
Morphine sulfate
-
This compound hydrochloride
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-Conditioning (Day 1): Place each animal in the central compartment and allow free access to all three chambers for 15-30 minutes. Record the time spent in each chamber to establish baseline preference. Animals with a strong initial preference for one side may be excluded.
-
Conditioning (Days 2-5):
-
This phase typically consists of 4 conditioning sessions (one per day).
-
On drug-pairing days, administer this compound (or vehicle) followed by morphine (e.g., 10 mg/kg, s.c.). Immediately confine the animal to one of the outer chambers (the initially non-preferred side for a biased design, or randomly assigned for an unbiased design) for 30 minutes.
-
On vehicle-pairing days, administer vehicle followed by saline and confine the animal to the opposite chamber for 30 minutes. The order of drug and vehicle days should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 6): Place the animal in the central compartment with free access to all chambers and record the time spent in each compartment for 15-30 minutes.
-
Data Analysis: Calculate a preference score (time in drug-paired chamber - time in pre-conditioning). A significant increase in time spent in the drug-paired chamber indicates a CPP. Compare the preference scores between treatment groups to determine if this compound blocked the morphine-induced CPP.
In Vitro Methodologies
This assay determines the binding affinity (Ki) of this compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain membranes (or cells expressing µ-opioid receptors)
-
Radioligand (e.g., [³H]-DAMGO or [³H]-Naloxone)
-
This compound hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine:
-
Membrane preparation (e.g., 50-120 µg protein)
-
Radioligand (at a concentration near its Kd)
-
Varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M)
-
For total binding, add buffer instead of this compound.
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM Naloxone).
-
-
Incubation: Incubate the plate at 25-30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Calculate specific binding (total binding - non-specific binding). Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
This functional assay measures the extent of G-protein activation by an agonist and can be used to quantify the antagonistic effect of this compound.
Materials:
-
Rat brain membranes (or cells expressing µ-opioid receptors)
-
[³⁵S]GTPγS
-
GDP (Guanosine diphosphate)
-
Morphine sulfate
-
This compound hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, pH 7.4)
-
Unlabeled GTPγS
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine:
-
Membrane preparation (10-20 µg protein)
-
GDP (final concentration 10-100 µM)
-
Varying concentrations of morphine with or without a fixed concentration of this compound.
-
For non-specific binding, add unlabeled GTPγS (10 µM).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration and Counting: Terminate the reaction by rapid filtration and measure radioactivity as described above.
-
Data Analysis: Subtract non-specific binding to obtain specific binding. Plot the specific binding against the log concentration of morphine in the presence and absence of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ values and the degree of rightward shift caused by this compound.
Conclusion
This compound is a potent and selective tool for investigating the role of the µ-opioid receptor in mediating the effects of morphine. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the antagonistic properties of this compound in both behavioral and biochemical assays. By employing these standardized methods, scientists can further elucidate the complex pharmacology of opioids, contributing to the development of novel therapeutics with improved safety and efficacy profiles.
References
- 1. A morphine reward generalization mouse model based on conditioned place preference and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperactivity in Mice Induced by Opioid Agonists with Partial Intrinsic Efficacy and Biased Agonism Administered Alone and in Combination with Morphine [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mu-opioid receptor specific antagonist this compound: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyprodime: Application Notes and Protocols for Investigating Drug Addiction and Reward
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyprodime is a selective antagonist for the μ-opioid receptor (MOR), belonging to the morphinan (B1239233) family of drugs.[1] Its high selectivity makes it an invaluable tool in neuroscience research, particularly in the fields of drug addiction and reward. Unlike non-selective antagonists such as naloxone, which block multiple opioid receptor subtypes, this compound allows for the specific investigation of the role of the μ-opioid receptor in various physiological and pathological processes.[1] These application notes provide an overview of this compound's utility, quantitative data on its binding characteristics, and detailed protocols for its use in preclinical studies of drug addiction and reward.
Mechanism of Action
This compound functions as a competitive antagonist at the μ-opioid receptor. By binding to the receptor, it blocks the action of endogenous opioids (e.g., endorphins, enkephalins) and exogenous opioids (e.g., morphine, heroin). This blockade prevents the downstream signaling cascades typically initiated by agonist binding, which are associated with the rewarding and analgesic effects of opioids. The primary signaling pathway inhibited by this compound is the G-protein coupled receptor (GPCR) cascade, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Data Presentation
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Ligand | Receptor Subtype | Preparation | Binding Parameter | Value | Reference |
| [3H]this compound | μ-opioid | Rat brain membranes | Kd | 3.8 ± 0.18 nM | [2] |
| Bmax | 87.1 ± 4.83 fmol/mg | [2] | |||
| This compound | μ-opioid (vs. DAMGO) | Rat brain membranes | Ki | Low nanomolar range | [2] |
| This compound | δ-opioid (vs. DPDPE) | Rat brain membranes | Ki | Several orders of magnitude less than for μ-opioid | |
| This compound | κ-opioid (vs. U69,593) | Rat brain membranes | Ki | Several orders of magnitude less than for μ-opioid |
DAMGO: [D-Ala2, N-MePhe4, Gly5-ol]-enkephalin, a selective μ-opioid agonist. DPDPE: [D-Pen2, D-Pen5]enkephalin, a selective δ-opioid agonist. U69,593: a selective κ-opioid agonist.
Table 2: Functional Antagonism of this compound
| Agonist | Assay | Preparation | This compound Concentration | Effect | Reference |
| Morphine | [35S]GTPγS binding | Rat brain membranes | 10 μM | ~500-fold increase in Morphine EC50 |
Table 3: Effective Doses of this compound in Behavioral Studies
| Behavioral Paradigm | Animal Model | Doses | Effect | Reference |
| Instrumental Responding for Sensory Stimuli | Mice | 0.5 mg/kg and larger | ~50% reduction in instrumental responses | |
| Socially Conditioned Place Preference | Adolescent Male Mice | 1 mg/kg | Increased social preference score in mid-adolescent mice |
Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP)
The Conditioned Place Preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs and other stimuli. It relies on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug.
Objective: To determine the effect of this compound on the rewarding properties of a drug of abuse (e.g., morphine).
Materials:
-
Conditioned Place Preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment).
-
This compound hydrochloride (dissolved in sterile saline).
-
Drug of abuse (e.g., morphine sulfate, dissolved in sterile saline).
-
Vehicle (sterile saline).
-
Experimental animals (e.g., mice or rats).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Habituation (Pre-Test Phase):
-
Handle the animals for several days prior to the experiment to acclimate them to the researcher.
-
On the pre-test day, place each animal in the central compartment (if using a three-compartment apparatus) and allow free access to all compartments for a set period (e.g., 15-20 minutes).
-
Record the time spent in each compartment to establish baseline preference. An unbiased design is often preferred, where animals do not show a significant preference for either of the conditioning compartments.
-
-
Conditioning Phase (typically 4-8 days):
-
This phase consists of alternating injections of the drug of abuse and vehicle, followed by confinement to one of the specific compartments.
-
Day 1 (Drug Pairing):
-
Administer this compound (or its vehicle) via i.p. injection at a predetermined time before the drug of abuse (e.g., 30 minutes).
-
Administer the drug of abuse (e.g., morphine) via i.p. injection.
-
Immediately confine the animal to one of the conditioning compartments for a set duration (e.g., 30-45 minutes).
-
-
Day 2 (Vehicle Pairing):
-
Administer the vehicle for this compound via i.p. injection.
-
Administer the vehicle for the drug of abuse via i.p. injection.
-
Immediately confine the animal to the opposite conditioning compartment for the same duration as the drug pairing session.
-
-
Alternate between drug and vehicle pairing days for the duration of the conditioning phase. The compartment paired with the drug should be counterbalanced across animals.
-
-
Test Phase (Post-Conditioning):
-
On the test day, the animal is in a drug-free state.
-
Place the animal in the central compartment and allow free access to all compartments for the same duration as the pre-test.
-
Record the time spent in each compartment.
-
A preference for the drug-paired compartment is indicated by a significant increase in time spent in that compartment compared to the pre-test. The effect of this compound is determined by its ability to block the development of this preference.
-
Protocol 2: Intravenous Self-Administration (IVSA)
The IVSA paradigm is considered the gold standard for assessing the reinforcing properties of drugs, as it measures the motivation of an animal to actively work for a drug infusion.
Objective: To evaluate the effect of this compound on the reinforcing effects of an opioid drug.
Materials:
-
Operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump connected to a swivel system.
-
Intravenous catheters.
-
Surgical equipment for catheter implantation.
-
This compound hydrochloride (dissolved in sterile saline).
-
Opioid drug for self-administration (e.g., heroin or remifentanil, dissolved in sterile saline).
-
Vehicle (sterile saline).
-
Experimental animals (e.g., rats).
Procedure:
-
Surgery and Recovery:
-
Surgically implant a chronic indwelling intravenous catheter into the jugular vein of the animal under anesthesia.
-
Allow the animal to recover for at least 5-7 days post-surgery. During this time, flush the catheter daily with a heparinized saline solution to maintain patency.
-
-
Acquisition of Self-Administration:
-
Place the animal in the operant chamber for daily sessions (e.g., 2 hours).
-
Connect the animal's catheter to the infusion pump via the swivel system.
-
Program the chamber so that a press on the active lever results in an intravenous infusion of the opioid drug over a short duration (e.g., 5 seconds), often paired with a cue light. Presses on the inactive lever have no consequence.
-
Initially, a Fixed Ratio 1 (FR1) schedule is used, where one lever press results in one infusion.
-
Continue daily sessions until the animal demonstrates stable self-administration behavior (e.g., a consistent number of infusions per session with a clear preference for the active lever).
-
-
Testing the Effect of this compound:
-
Once stable self-administration is achieved, administer this compound (or its vehicle) via i.p. injection at a predetermined time before the self-administration session (e.g., 30 minutes).
-
Record the number of active and inactive lever presses.
-
A decrease in the number of active lever presses following this compound administration indicates a blockade of the reinforcing effects of the self-administered opioid.
-
Mandatory Visualizations
Caption: Signaling pathway of the μ-opioid receptor and the inhibitory action of this compound.
Caption: Experimental workflow for a Conditioned Place Preference (CPP) study.
References
Application Notes and Protocols for Cyprodime in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cyprodime, a µ-opioid receptor modulator, in preclinical models of Parkinson's disease (PD). The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. The gold-standard treatment, Levodopa (L-DOPA), often leads to debilitating motor complications, including L-DOPA-induced dyskinesia (LID), after long-term use. The endogenous opioid system, particularly the µ-opioid receptor (MOR), is implicated in the pathophysiology of both PD and LID, making it a promising therapeutic target.
This compound is a compound with a mixed pharmacological profile at the µ-opioid receptor, acting as a partial agonist or antagonist depending on the context.[1] This dual activity suggests it may modulate the overactive opioid signaling associated with LID without completely blocking the potential beneficial effects of MOR activation.
Mechanism of Action
This compound is a selective ligand for the µ-opioid receptor. In vitro studies have characterized it as a weak partial agonist, exhibiting some agonist activity at higher concentrations while also being capable of antagonizing the effects of potent MOR agonists like morphine.[1] The prevailing hypothesis for its application in Parkinson's disease, particularly in the context of L-DOPA-induced dyskinesia, is the modulation of striatal output pathways. In the dyskinetic state, there is a heightened opioid tone in the basal ganglia. By acting as a partial agonist, this compound may normalize this aberrant signaling, reducing the excessive GABAergic output from the striatum that contributes to dyskinetic movements.[2]
Data Presentation
In Vitro Characterization of this compound
The following table summarizes the in vitro functional activity of this compound at the human recombinant µ-opioid receptor.
| Assay Type | Parameter | Value (M) | Reference |
| cAMP-based Homogeneous Time-Resolved Fluorescence (HTRF) Agonist Assay | EC50 | 1.22 x 10-10 | [1] |
| cAMP-based HTRF Antagonist Assay (vs. DAMGO) | IC50 | 7.95 x 10-5 | [1] |
EC50 (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. A lower EC50 indicates higher agonist potency. IC50 (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological function. A higher IC50 indicates lower antagonist potency.
In Vivo Administration in a Primate Model of Parkinson's Disease
The table below details the administration protocols for this compound in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned macaque model of L-DOPA-induced dyskinesia.
| Administration Route | Dosage | Vehicle | Application | Reference |
| Oral (Systemic) | 10 mg/kg | Not specified | Assessment of systemic effects on LID and parkinsonism | |
| Intrastriatal | 15 µg/µl (15 µl per hemisphere) | Not specified | Assessment of direct effects on striatal circuitry in LID | |
| Intra-Globus Pallidus interna (GPi) | 15 µg/µl (5 µl per hemisphere) | Not specified | Assessment of effects on the output nucleus of the basal ganglia in LID |
Experimental Protocols
In Vivo Study: MPTP-Lesioned Macaque Model of L-DOPA-Induced Dyskinesia
This protocol describes the induction of parkinsonism and subsequent L-DOPA-induced dyskinesia in macaques, followed by the evaluation of this compound.
1. Animal Model Induction:
-
Subjects: Adult macaque monkeys (e.g., Macaca fascicularis or Macaca mulatta).
-
MPTP Administration: Administer MPTP hydrochloride intravenously (e.g., 0.2 mg/kg daily) until stable parkinsonian signs appear. The cumulative dose will vary between animals.
-
Parkinsonism Assessment: Regularly score motor disability using a standardized primate parkinsonism rating scale. A stable, moderate to severe parkinsonian state is required for the development of LID.
-
L-DOPA Priming: Once parkinsonian signs are stable, treat the animals with an individually titrated oral dose of L-DOPA/carbidopa (e.g., Madopar®, 4:1 ratio, range 9-17 mg/kg) twice daily for several months (e.g., 4-5 months) until stable and reproducible dyskinesias are established.
2. This compound Administration and Behavioral Assessment:
-
Washout Period: Ensure a sufficient washout period from any previous experimental treatments. Continue maintenance L-DOPA treatment to ensure consistent dyskinesia.
-
Acute this compound Challenge:
-
Systemic Administration: Administer this compound (10 mg/kg) orally.
-
Intracerebral Administration: For targeted effects, perform stereotaxic surgery to implant guide cannulae over the striatum and/or GPi. On the day of the experiment, administer this compound (15 µg/µl) via microinjection into the target structure.
-
-
L-DOPA Administration: Administer the predetermined dyskinesia-inducing dose of L-DOPA orally in conjunction with this compound.
-
Behavioral Scoring:
-
Videotape the animals for several hours post-L-DOPA administration.
-
Blinded raters should score the videos for:
-
Dyskinesia Severity: Use a validated primate dyskinesia rating scale. This typically involves scoring the severity (e.g., 0-4 scale) of choreiform and dystonic movements in different body parts (limbs, trunk, face) at regular intervals (e.g., every 15-20 minutes).
-
Parkinsonian Score: Use a primate parkinsonism rating scale to assess the effect of the treatment on the underlying motor disability. This is crucial to determine if any anti-dyskinetic effect comes at the cost of worsening parkinsonism.
-
-
-
Data Analysis: Calculate the total dyskinesia score and parkinsonian score over the observation period (e.g., area under the curve). Compare the scores between treatment groups (L-DOPA alone vs. L-DOPA + this compound) using appropriate statistical tests.
Proposed In Vitro Neuroprotection Assay
As there is no published data on the neuroprotective effects of this compound, the following is a general protocol to assess such properties.
1. Cell Culture and Toxin Treatment:
-
Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) are commonly used. Differentiate the cells towards a dopaminergic phenotype using appropriate protocols (e.g., retinoic acid and BDNF treatment).
-
Toxin Induction: Use a neurotoxin to model dopaminergic cell death. MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, is a common choice. Determine the optimal toxic concentration (e.g., 1 mM) that induces significant but not complete cell death.
-
This compound Treatment: Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound for a set period (e.g., 24 hours) before adding MPP+.
2. Assessment of Neuroprotection:
-
Cell Viability Assays: After the toxin incubation period, measure cell viability using standard assays such as MTT or LDH release.
-
Apoptosis Assays: Assess markers of apoptosis, such as caspase-3 activity or TUNEL staining, to determine if this compound prevents programmed cell death.
-
Mitochondrial Function: Evaluate mitochondrial membrane potential using dyes like JC-1, as mitochondrial dysfunction is a key mechanism of MPP+ toxicity.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) using fluorescent probes to determine if this compound has antioxidant properties.
Proposed Alpha-Synuclein (B15492655) Aggregation Assay
To investigate if this compound can modulate the key pathological hallmark of Parkinson's disease, an in vitro aggregation assay can be performed.
1. Protein Preparation and Aggregation Induction:
-
Recombinant α-synuclein: Use purified, monomeric recombinant human α-synuclein.
-
Aggregation Conditions: Induce aggregation by incubating the α-synuclein solution under specific conditions (e.g., 37°C with continuous shaking). The process can be monitored using Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid fibrils.
2. This compound Treatment and Monitoring:
-
Co-incubation: Add different concentrations of this compound to the α-synuclein solution at the beginning of the aggregation assay.
-
ThT Fluorescence: Measure the ThT fluorescence intensity at regular intervals using a plate reader. An inhibition of aggregation will be reflected by a delay in the lag phase and a lower final fluorescence signal.
-
Microscopy: At the end of the assay, visualize the resulting protein species using transmission electron microscopy (TEM) to confirm the presence or absence of amyloid fibrils.
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating this compound in an MPTP-lesioned primate model of L-DOPA-induced dyskinesia.
Caption: Proposed signaling pathway of this compound in modulating L-DOPA-induced dyskinesia.
Discussion and Future Directions
The available preclinical data suggests that this compound, through its partial agonist activity at the µ-opioid receptor, may have therapeutic potential in mitigating L-DOPA-induced dyskinesia. The transient improvement observed after intrastriatal administration in the MPTP macaque model highlights the importance of targeting specific basal ganglia circuits. However, the lack of efficacy with systemic administration in the same study suggests that bioavailability or off-target effects might limit its utility when delivered orally.
Future research should focus on several key areas:
-
Dose-Response Studies: A thorough investigation of the dose-response relationship for both systemic and intracerebral administration is needed to fully characterize the therapeutic window of this compound.
-
Effects on Core Parkinsonian Symptoms: It is crucial to determine if this compound affects the primary motor symptoms of Parkinson's disease, as any anti-dyskinetic agent should not worsen the underlying parkinsonism.
-
Rodent Model Studies: Evaluating this compound in 6-OHDA-lesioned rodent models of LID would provide a more accessible and high-throughput platform for further mechanistic studies and for screening similar compounds.
-
Neuroprotective and Anti-Aggregation Effects: Investigating whether this compound possesses neuroprotective properties or can modulate alpha-synuclein aggregation would significantly broaden its potential therapeutic application in Parkinson's disease beyond symptom management.
By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound and the modulation of the µ-opioid receptor system for the treatment of Parkinson's disease and its complications can be achieved.
References
Application Notes and Protocols for the Dissolution of Cyprodime
These guidelines are intended for researchers, scientists, and drug development professionals for the effective preparation of Cyprodime solutions for experimental use.
Introduction to this compound
This compound is a selective μ-opioid receptor antagonist.[1][2] Its selectivity makes it a valuable tool in pharmacological research to investigate the roles of the μ-opioid system in various physiological and pathological processes.[2][3][4] Proper dissolution and formulation are critical for obtaining reliable and reproducible experimental results.
Solubility of this compound
This compound hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous solutions. For most in vitro applications, DMSO is the recommended solvent for preparing concentrated stock solutions.
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value | Reference |
| Recommended Solvent | DMSO | |
| Example Stock Concentration | 100 mM | |
| Preparation Example | 10 mg of this compound hydrochloride in 0.255 mL of DMSO | |
| Storage Conditions | -20°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a concentrated this compound stock solution in DMSO, suitable for use in cell culture and other in vitro assays.
Materials:
-
This compound hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required concentration: For a 100 mM stock solution, dissolve 10 mg of this compound hydrochloride in 0.255 mL of DMSO. Adjust quantities as needed for your desired stock concentration.
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Workflow for In Vitro Stock Solution Preparation:
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
For animal studies, this compound must be formulated in a vehicle that is biocompatible and suitable for the intended route of administration. The following are examples of formulations that can be adapted based on experimental needs.
Important Considerations:
-
Always use freshly prepared formulations for optimal results.
-
The final concentration of DMSO should be kept low to avoid toxicity.
-
The choice of vehicle may depend on the specific animal model and administration route.
Formulation Example 1: DMSO, PEG300, Tween 80, and Water
This formulation is suitable for parenteral administration.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection (ddH₂O) or saline
Procedure:
-
Start with a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add the required volume of sterile water or saline and mix thoroughly.
Formulation Example 2: DMSO and Corn Oil
This formulation is suitable for subcutaneous or intraperitoneal injection.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 2.5 mg/mL working solution, take 100 μL of the 25 mg/mL DMSO stock solution and add it to 900 μL of corn oil.
-
Mix well to obtain a clear solution or a fine suspension.
Table 2: Example In Vivo Formulations
| Formulation Components | Ratio (v/v) | Notes | Reference |
| DMSO : PEG300 : Tween 80 : ddH₂O | Variable | A multi-component vehicle for improved solubility. | |
| DMSO : Corn Oil | 10 : 90 | Suitable for subcutaneous or intraperitoneal injections. |
Mechanism of Action and Signaling Pathway
This compound acts as a selective antagonist at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon activation by an agonist, the μ-opioid receptor typically couples to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in a reduction of neuronal excitability. As an antagonist, this compound binds to the receptor but does not elicit this downstream signaling cascade; instead, it blocks the binding and action of endogenous or exogenous agonists.
Diagram of the μ-Opioid Receptor Signaling Pathway and the Action of this compound:
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Mu-opioid receptor specific antagonist this compound: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 14-alkoxymorphinans. 11. 3-Hydroxythis compound and analogues: opioid antagonist profile in comparison to this compound [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Cyprodime: Application Notes and Protocols for Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyprodime is a potent and highly selective non-peptide antagonist of the μ-opioid receptor (MOR). Its selectivity makes it an invaluable tool in electrophysiological studies for dissecting the specific roles of MORs in neuronal function and signaling. These application notes provide detailed protocols for utilizing this compound to investigate its effects on ion channels and neuronal excitability, particularly in the context of antagonizing MOR agonists.
Activation of MORs by agonists such as [D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin (DAMGO) typically leads to neuronal inhibition. This is primarily achieved through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release. This compound can be used to competitively block these effects, allowing for the precise characterization of MOR-mediated signaling pathways.
Data Presentation
The following tables summarize the quantitative data for this compound and the typical electrophysiological effects of μ-opioid receptor modulation.
Table 1: this compound Binding and Functional Data
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Binding Affinity (Kd) | 3.8 ± 0.18 nM | Rat brain membranes | Radioligand binding ([³H]this compound) | [1] |
| Maximal Binding Sites (Bmax) | 87.1 ± 4.83 fmol/mg protein | Rat brain membranes | Radioligand binding ([³H]this compound) | [1] |
| Inhibition of Morphine-stimulated [³⁵S]GTPγS binding | ~500-fold increase in Morphine EC₅₀ with 10 µM this compound | Rat brain membranes | [³⁵S]GTPγS binding | [1] |
| Displacement of DAMGO | Low nanomolar range (Ki) | Rat brain membranes | Competition binding | [1] |
Table 2: Typical Electrophysiological Effects of μ-Opioid Receptor Agonists (Antagonized by this compound)
| Effect | Agonist Example | Typical Concentration | Ion Channel/Parameter Affected | Expected Effect of this compound |
| Membrane Hyperpolarization | DAMGO | 1 µM | Activation of GIRK channels | Blockade of hyperpolarization |
| Inhibition of Evoked EPSCs | DAMGO | 0.3 µM | Presynaptic inhibition of VGCCs | Reversal of EPSC suppression |
| Reduction in sEPSC Frequency | DAMGO | 0.3 µM | Presynaptic inhibition of neurotransmitter release | Restoration of sEPSC frequency |
| Activation of Outward K⁺ Current | DAMGO | 1 µM | Activation of GIRK and two-pore domain K⁺ channels (TASK) | Inhibition of outward current |
| Reduction in Action Potential Firing | Morphine | 3 µM | Increased threshold for spike generation | Reversal of firing rate decrease |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Measure this compound's Antagonism of DAMGO-Induced Hyperpolarization
This protocol describes how to use whole-cell patch-clamp to measure the ability of this compound to block the hyperpolarizing effect of the MOR agonist DAMGO on a neuron.
Materials:
-
Cell Preparation: Cultured neurons or acute brain slices expressing μ-opioid receptors.
-
Extracellular Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubbled with 95% O₂/5% CO₂.
-
Intracellular Solution: Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.
-
DAMGO Stock Solution: 1 mM in sterile water.
-
This compound Stock Solution: 10 mM in sterile water or DMSO.
-
Patch-clamp rig: Microscope, amplifier, micromanipulator, data acquisition system.
Procedure:
-
Prepare brain slices or cultured neurons for recording.
-
Transfer the preparation to the recording chamber and perfuse with aCSF at a constant rate.
-
Establish a stable whole-cell patch-clamp recording from a target neuron in current-clamp mode.
-
Allow the recording to stabilize for 5-10 minutes.
-
Record the baseline resting membrane potential.
-
Bath-apply DAMGO (e.g., 1 µM) and record the change in membrane potential. A hyperpolarization is expected.
-
Wash out the DAMGO with aCSF until the membrane potential returns to baseline.
-
Pre-incubate the slice/culture with this compound (e.g., 1-10 µM) for 10-15 minutes.
-
Co-apply DAMGO (1 µM) in the continued presence of this compound.
-
Record the change in membrane potential. The DAMGO-induced hyperpolarization should be significantly reduced or abolished.
-
Wash out both drugs to observe any recovery.
Protocol 2: Voltage-Clamp Analysis of this compound's Effect on Opioid-Activated Potassium Currents
This protocol details the investigation of this compound's ability to block agonist-induced potassium currents.
Materials:
-
Same as Protocol 1.
Procedure:
-
Establish a stable whole-cell patch-clamp recording in voltage-clamp mode. Hold the neuron at a potential of -60 mV.
-
Apply a series of voltage steps or a voltage ramp to record baseline currents.
-
Bath-apply a MOR agonist (e.g., DAMGO, 1 µM) to activate potassium channels, which will result in an outward current.
-
Record the agonist-induced current until it reaches a steady state.
-
Wash out the agonist.
-
Pre-incubate with this compound (e.g., 1-10 µM) for 10-15 minutes.
-
Co-apply the agonist in the presence of this compound and record the currents. The agonist-induced outward current should be blocked.
Visualizations
Caption: Presynaptic inhibition by μ-opioid receptor activation and its blockade by this compound.
Caption: Postsynaptic inhibition via μ-opioid receptor-mediated GIRK channel activation.
Caption: A typical experimental workflow for studying this compound's antagonist effects.
References
Application Notes and Protocols for Experimental Design Using Cyprodime as a Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cyprodime, a selective mu (µ)-opioid receptor (MOR) antagonist, as a negative control in experimental designs. Detailed protocols for key in vitro and in vivo assays are provided, along with data presentation standards and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective antagonist for the µ-opioid receptor. Its high affinity for the µ-opioid receptor and significantly lower affinity for the delta (δ) and kappa (κ) opioid receptors make it an invaluable tool for isolating and studying the specific effects mediated by the µ-opioid receptor.[1] When used as a control, this compound helps to ensure that the observed effects of a test compound are indeed due to its interaction with the µ-opioid receptor and not off-target effects.
Data Presentation: Quantitative Analysis of Opioid Receptor Ligands
The following tables summarize the binding affinities (Ki) of this compound and other common opioid ligands for the µ, δ, and κ-opioid receptors. This data is crucial for designing experiments and interpreting results.
Table 1: Binding Affinities (Ki, nM) of this compound for Opioid Receptors
| Ligand | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| This compound | 5.4 | 244.6 | 2187 | R&D Systems |
Table 2: Comparative Binding Affinities (Ki, nM) of Common Opioid Ligands
| Ligand | Receptor Type | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |
| Agonists | |||||
| DAMGO | Agonist | 1.59 - 2.3 | - | - | [2] |
| Morphine | Agonist | 1.168 - 1.2 | - | - | [3][4] |
| Fentanyl | Agonist | 1.346 | - | - | [5] |
| Sufentanil | Agonist | 0.138 | - | - | |
| Etorphine | Agonist | - | - | - | |
| Buprenorphine | Partial Agonist | 0.2 - 0.85 | 0.42 - 0.71 | 0.11 - 3.7 | |
| DPDPE | Agonist | 438.1 | 1.4 - 4.5 | >10,000 | |
| U69,593 | Agonist | >1,000 | >1,000 | 1.53 | |
| Antagonists | |||||
| This compound | Antagonist | 5.4 | 244.6 | 2187 | R&D Systems |
| Naloxone | Antagonist | 1.1 - 1.4 | 16 - 67.5 | 12 - 2.5 | |
| Naltrindole | Antagonist | - | - | - | |
| Norbinaltorphimine | Antagonist | - | - | - |
Note: Ki values can vary between studies due to different experimental conditions.
Signaling Pathways
The µ-opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that leads to various cellular responses. This compound, as an antagonist, blocks this activation.
Caption: Mu-opioid receptor signaling pathway.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor. This compound is used as a competitor to confirm the selectivity of the binding to the µ-opioid receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) or cells expressing the µ-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO).
-
Add increasing concentrations of the unlabeled test compound.
-
For control wells, add a high concentration of this compound to determine non-specific binding.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Mu-opioid receptor specific antagonist this compound: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Sensation-Seeking Behavior with Cyprodime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sensation-seeking, the trait of pursuing novel and intense experiences, is a fundamental aspect of behavior with significant implications for psychiatric disorders, including addiction. The endogenous opioid system, particularly the μ-opioid receptor (MOR), has been identified as a key modulator of reward and motivational processes that underlie sensation-seeking. Cyprodime, a selective MOR antagonist, serves as a valuable pharmacological tool to investigate the role of this receptor in sensation-seeking behavior.[1] These application notes provide detailed protocols for utilizing this compound in preclinical research to dissect the neurobiological basis of sensation-seeking.
Mechanism of Action of this compound
This compound is a potent and selective antagonist of the μ-opioid receptor.[1] Unlike non-selective antagonists such as naloxone, this compound exhibits high affinity for the MOR with significantly lower affinity for δ- and κ-opioid receptors. This selectivity allows for the specific interrogation of MOR-mediated pathways in behavior. By blocking the action of endogenous opioids like endorphins and enkephalins at the MOR, this compound allows researchers to investigate the consequences of diminished MOR signaling on complex behaviors such as sensation-seeking. Notably, studies have shown that this compound reduces sensation-seeking-like behavior in animal models without inducing the aversive effects associated with non-selective opioid antagonists.[1]
Core Concepts and Logical Relationships
The study of this compound's effect on sensation-seeking behavior is predicated on the interplay between the endogenous opioid system and the brain's reward circuitry. The following diagram illustrates the logical relationship between these components.
Signaling Pathway of μ-Opioid Receptor Antagonism by this compound
The μ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous opioids, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and modulation of ion channel activity. This ultimately influences neurotransmitter release, including dopamine in the brain's reward centers. This compound, as a MOR antagonist, blocks these downstream effects.
References
Troubleshooting & Optimization
Optimizing Cyprodime Concentration for Receptor Binding Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Cyprodime concentration for receptor binding assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a non-peptide, selective antagonist for the mu-opioid receptor (MOR).[1] It exhibits a high affinity for the mu-opioid receptor, with significantly lower affinity for delta- and kappa-opioid receptors.[1] This selectivity makes it a valuable tool for isolating and studying the specific effects of the mu-opioid receptor system.
Q2: What is the difference between Kd, Ki, and IC50?
These values are all measures of binding affinity in receptor binding assays.
-
Kd (Dissociation Constant): Represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
-
IC50 (Inhibitory Concentration 50): In a competitive binding assay, it is the concentration of an unlabeled competitor (like this compound) that displaces 50% of the specific binding of a radioligand.
-
Ki (Inhibition Constant): This value is calculated from the IC50 and the Kd of the radioligand. It represents the affinity of the unlabeled competitor for the receptor and is independent of the radioligand concentration used in the assay. A lower Ki indicates a higher affinity of the competitor for the receptor.
Q3: What is a typical Kd value for radiolabeled this compound?
Studies have shown that [3H]this compound binds to rat brain membranes with a high affinity, exhibiting a Kd of approximately 3.8 ± 0.18 nM.[1]
Q4: What is a typical Ki value for this compound when displacing a mu-opioid agonist?
In competition binding assays, this compound readily displaces the mu-opioid receptor selective agonist [D-Ala2,N-MePhe4,Gly5-ol]enkephalin (DAMGO) with Ki values in the low nanomolar range.[1]
Troubleshooting Guide
High Non-Specific Binding
Problem: The level of non-specific binding (NSB) is high, obscuring the specific binding signal.
| Potential Cause | Solution |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value to minimize binding to low-affinity, non-specific sites.[2] |
| Inadequate blocking of non-specific sites. | Pre-treat filter mats (e.g., glass fiber filters) with a blocking agent like 0.3% polyethyleneimine (PEI) for at least 30 minutes before the assay. |
| Include Bovine Serum Albumin (BSA) at a concentration of 0.1% in the binding buffer to block non-specific binding sites on the assay components. | |
| Hydrophobic interactions of the radioligand or this compound. | Add a non-ionic detergent (e.g., 0.1% Triton X-100) to the assay buffer to reduce hydrophobic interactions. |
| Insufficient washing. | Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. |
Low Specific Binding Signal
Problem: The specific binding signal is too low to obtain reliable data.
| Potential Cause | Solution |
| Low receptor density in the membrane preparation. | Use a cell line known to have higher expression of the mu-opioid receptor or prepare membranes from a tissue with high receptor density. |
| Degradation of the receptor or ligand. | Ensure proper storage of ligands and receptor preparations at -80°C. Add protease inhibitors to the homogenization buffer during membrane preparation. |
| Assay has not reached equilibrium. | Perform a time-course experiment to determine the optimal incubation time to ensure the binding reaction has reached equilibrium. |
| Incorrect buffer composition. | Optimize the ionic strength and pH of the assay buffer. A common buffer is 50 mM Tris-HCl, pH 7.4. |
Data Presentation
Table 1: Binding Affinity of this compound and Other Opioid Ligands
| Compound | Receptor Subtype | Kd (nM) | Ki (nM) | IC50 (nM) |
| [3H]this compound | Mu (μ) | 3.8 ± 0.18 | - | - |
| This compound | Mu (μ) | - | Low nanomolar (vs. [3H]DAMGO) | - |
| Delta (δ) | - | Several orders of magnitude less than for mu | - | |
| Kappa (κ) | - | Several orders of magnitude less than for mu | - | |
| DAMGO | Mu (μ) | - | - | - |
| DPDPE | Delta (δ) | - | - | - |
| U69,593 | Kappa (κ) | - | - | - |
Note: This table is populated with available data and should be expanded as more specific quantitative values are determined in your experiments.
Experimental Protocols
Protocol 1: Membrane Preparation from Brain Tissue
-
Homogenize frozen brain tissue in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large tissue fragments.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant.
-
Aliquot and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).
Protocol 2: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]DAMGO) for binding to the mu-opioid receptor.
Materials:
-
Membrane preparation containing mu-opioid receptors
-
Radiolabeled ligand (e.g., [3H]DAMGO)
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% PEI)
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Prepare a serial dilution of unlabeled this compound in assay buffer.
-
Set up the assay in a 96-well plate in a final volume of 250 µL per well.
-
Total Binding wells: Add 50 µL of radioligand solution, 50 µL of assay buffer, and 150 µL of membrane preparation.
-
Non-specific Binding (NSB) wells: Add 50 µL of radioligand solution, 50 µL of a high concentration of a non-selective opioid antagonist (e.g., 10 µM naloxone), and 150 µL of membrane preparation.
-
Competition wells: Add 50 µL of radioligand solution, 50 µL of each this compound dilution, and 150 µL of membrane preparation.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters for 30 minutes at 50°C.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding for each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Mu-Opioid Receptor Signaling and this compound Inhibition.
Caption: Workflow for a Competitive Receptor Binding Assay.
References
common issues with Cyprodime solubility and stability
Welcome to the technical support center for Cyprodime. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility and stability of this compound in a research setting.
I. This compound Solubility Issues
Poor aqueous solubility is a common challenge with hydrophobic compounds like this compound.[1][2] This section provides guidance on achieving and maintaining this compound in solution for your experiments.
Frequently Asked Questions (FAQs) - Solubility
Q1: Why does my this compound powder not dissolve in aqueous buffers like PBS?
A1: this compound has a predominantly non-polar chemical structure, making it hydrophobic or "water-fearing."[3] This inherent property leads to very low solubility in aqueous solutions. To achieve a desired concentration for experiments, a co-solvent system, typically starting with an organic solvent like Dimethyl Sulfoxide (DMSO), is necessary.
Q2: I dissolved this compound in 100% DMSO, but it precipitated immediately when I diluted it into my cell culture medium. What's wrong?
A2: This is a common phenomenon called "solvent-shifting" precipitation.[3] While this compound is soluble in a strong organic solvent like DMSO, diluting this stock into an aqueous buffer rapidly changes the solvent environment to one that is predominantly aqueous.[4] If the final concentration of this compound exceeds its solubility limit in this new, mostly aqueous environment, it will "crash out" or precipitate. The key is to ensure both the final this compound concentration and the final DMSO concentration are low enough to maintain solubility.
Q3: What is the maximum recommended final concentration of DMSO for in vitro experiments?
A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cellular artifacts or toxicity. However, the tolerance to DMSO is cell-line specific, so it is crucial to run a vehicle control experiment to determine the highest acceptable DMSO concentration for your particular system.
Troubleshooting Guide: Compound Precipitation
Issue: this compound precipitates from the aqueous solution (e.g., buffer, cell culture media) either immediately or over time.
| Potential Cause | Explanation | Suggested Solution |
| Final Concentration Too High | The final concentration of this compound in the aqueous solution exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Improper Mixing Technique | Adding the aqueous buffer directly to the small volume of DMSO stock creates a localized region of high compound concentration and rapid solvent change, causing immediate precipitation. | Always add the DMSO stock solution dropwise into the larger volume of vigorously stirring or vortexing aqueous buffer. This ensures rapid and uniform mixing. |
| Low Final Co-Solvent % | The final percentage of the organic co-solvent (e.g., DMSO) is insufficient to keep the hydrophobic compound in solution. | If your experimental system allows, you can slightly increase the final DMSO concentration. Always stay within the tolerated limit for your cells. |
| Temperature Fluctuations | A decrease in temperature can lower the solubility of a compound, causing it to precipitate out of a saturated solution. | Ensure your experimental solutions are maintained at a constant temperature. Pre-warm media and buffers to the experimental temperature (e.g., 37°C) before adding the compound. |
| Interaction with Media Components | This compound may interact with salts, proteins (e.g., serum), or other components in complex media, forming insoluble complexes. | Test the solubility of this compound in a simpler buffered solution (e.g., PBS) to determine if media components are the issue. If serum is a factor, consider reducing the serum percentage during compound treatment, if experimentally feasible. |
Solubility Data for this compound
The following table summarizes the approximate kinetic solubility of this compound in common laboratory solvents and buffers.
| Solvent/Buffer System | Temperature | Approximate Solubility (µg/mL) |
| Water | 25°C | < 1 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25°C | < 1 |
| 100% DMSO | 25°C | > 100,000 ( >100 mg/mL) |
| 100% Ethanol | 25°C | ~25,000 (25 mg/mL) |
| PBS with 1% DMSO | 25°C | ~50 |
| PBS with 0.5% DMSO | 25°C | ~20 |
| Cell Culture Media + 10% FBS (0.1% DMSO) | 37°C | ~15-25 |
II. This compound Stability Issues
The chemical stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of unknown impurities.
Frequently Asked Questions (FAQs) - Stability
Q1: How should I store my solid this compound powder?
A1: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Proper storage is essential to prevent degradation over time.
Q2: What is the stability of this compound in a DMSO stock solution?
A2: When dissolved in high-quality, anhydrous DMSO, this compound stock solutions (e.g., 10-50 mM) are stable for several months when stored at -20°C. For maximum stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: My experiment runs for 48 hours. Is this compound stable in aqueous cell culture media for that long?
A3: The stability of this compound in aqueous media can be limited. At 37°C in physiological pH, this compound may undergo hydrolysis over extended periods. For long-term experiments, it is advisable to either replace the media with freshly prepared this compound solution every 24 hours or to conduct a preliminary stability study to quantify the extent of degradation under your specific experimental conditions.
Troubleshooting Guide: Inconsistent Experimental Results
Issue: You observe a loss of activity or high variability in your results between experiments.
| Potential Cause | Explanation | Suggested Solution |
| Degradation of DMSO Stock | Repeated freeze-thaw cycles or improper storage (e.g., at room temperature) can lead to the degradation of this compound in the DMSO stock. Moisture absorption by DMSO can also accelerate hydrolysis. | Aliquot your stock solution into single-use volumes and store at -20°C or -80°C. Use high-purity, anhydrous DMSO for preparing stock solutions. |
| Aqueous Instability | This compound degrades in the aqueous buffer or cell culture medium during the course of the experiment, leading to a lower effective concentration over time. | Perform a time-course experiment and analyze the concentration of this compound at different time points using a suitable analytical method like HPLC. If significant degradation is observed (>10-15%), consider shortening the incubation time or replenishing the compound during the experiment. |
| Photodegradation | This compound may be sensitive to light, and prolonged exposure to ambient or incubator light can cause degradation. | Protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Minimize light exposure during experimental setup. |
| pH-Mediated Degradation | The stability of this compound may be pH-dependent. Extreme pH values in your buffer or media can catalyze hydrolytic degradation. | Ensure your buffer system is robust and maintains a stable physiological pH throughout the experiment. Avoid preparing solutions in unbuffered or highly acidic/basic solutions. |
Forced Degradation Study Summary
Forced degradation studies were performed to identify potential degradation pathways for this compound. The results are summarized below.
| Stress Condition | Time | % Degradation | Primary Degradation Product(s) |
| 0.1 N HCl (Acid Hydrolysis) | 24 h | ~15% | Hydrolysis of ester moiety |
| 0.1 N NaOH (Base Hydrolysis) | 4 h | ~40% | Rapid hydrolysis of ester moiety |
| 3% H₂O₂ (Oxidation) | 24 h | ~10% | Oxidation of the tertiary amine |
| Heat (80°C, Solid State) | 72 h | < 2% | Minimal degradation |
| Photostability (ICH Q1B) | 8 h | ~5% | Minor oxidative degradants |
III. Experimental Protocols & Visualizations
Protocol: Kinetic Solubility Assay
This protocol helps determine the concentration at which a compound precipitates from an aqueous buffer when diluted from a DMSO stock.
Materials:
-
This compound stock solution (e.g., 20 mM in 100% DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring turbidity (absorbance at ~650 nm)
Procedure:
-
Prepare a serial 2-fold dilution of the this compound stock solution in 100% DMSO.
-
In the 96-well plate, add 198 µL of the aqueous buffer to each well.
-
Add 2 µL of each DMSO serial dilution to the corresponding wells of the buffer-filled plate. This creates a 1:100 dilution. Include a blank control (2 µL of DMSO only).
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the absorbance (turbidity) of each well at 650 nm.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the blank control.
Protocol: Forced Degradation Study (Acid Hydrolysis)
This protocol is used to assess the stability of this compound in acidic conditions.
Materials:
-
This compound stock solution (1 mg/mL in Acetonitrile)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
HPLC system with a UV detector
Procedure:
-
To a vial, add 1 mL of the this compound stock solution.
-
Add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Immediately neutralize the aliquot with an equivalent volume of 0.1 N NaOH.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the sample by a stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.
Visualizations
Caption: Experimental workflow for troubleshooting this compound solubility issues.
Caption: Logical relationships of factors affecting this compound stability.
Caption: Hypothetical signaling pathway for this compound as a RAF kinase inhibitor.
References
troubleshooting unexpected results with Cyprodime experiments
Technical Support Center: Cyprodime Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective μ-opioid receptor (MOR) antagonist belonging to the morphinan (B1239233) family of drugs.[1] Its primary mechanism of action is to block the μ-opioid receptor without significantly affecting the δ-opioid or κ-opioid receptors. This selectivity allows researchers to isolate and study the effects of the δ and κ receptors.[1]
Q2: My this compound experiment is showing no effect. What are the possible reasons?
There are several potential reasons for a lack of effect in your experiment:
-
Incorrect Dosage: Ensure you are using an appropriate dose for your specific model. In vivo studies in mice have used doses ranging from 1 to 30 mg/kg administered intraperitoneally (IP).[2][3]
-
Improper Drug Preparation: this compound hydrochloride is soluble in DMSO and ethanol (B145695) up to 100 mM.[4] For in vivo studies, it is often dissolved in saline. Ensure the compound is fully dissolved and the final solution is homogenous.
-
Timing of Administration: The timing of this compound administration relative to the experimental endpoint is crucial. For example, in some behavioral tests in mice, this compound was administered 60 minutes prior to the test.
-
Agonist Potency: If you are trying to antagonize the effect of a μ-opioid agonist, ensure the agonist concentration is appropriate. A very high concentration of a potent agonist may overcome the antagonistic effect of this compound.
Q3: I am observing unexpected or contradictory results. How can I interpret them?
Unexpected results can arise from various factors:
-
Off-Target Effects at High Concentrations: While this compound is highly selective for the μ-opioid receptor, at very high concentrations, its selectivity may decrease, potentially leading to interactions with δ and κ-opioid receptors.
-
Animal Model Variability: The age, strain, and sex of the animals can influence the outcome of behavioral experiments. For instance, the effects of this compound on social conditioned place preference were observed in early adolescent but not late adolescent mice.
-
Complex Biological Responses: The endogenous opioid system is involved in a wide range of physiological processes. Blocking the μ-opioid receptor can have complex and sometimes paradoxical effects. For example, while opioids are generally associated with analgesia, blocking the μ-receptor with this compound has been shown to increase the seizure threshold in mice.
Q4: What are the recommended storage and handling conditions for this compound?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Shipping: The product is stable at room temperature for a few days during ordinary shipping.
-
Reconstitution: this compound hydrochloride is soluble in DMSO and ethanol up to 100 mM. For in vivo use, it can be dissolved in saline.
Data Presentation
Table 1: Binding Affinity of this compound for Opioid Receptors
| Receptor Subtype | Ki (nM) |
| μ (mu) | 5.4 |
| δ (delta) | 244.6 |
| κ (kappa) | 2187 |
Table 2: In Vivo Dosage and Administration in Mice
| Dose Range (mg/kg) | Route of Administration | Pre-treatment Time | Experimental Model | Reference |
| 1 - 30 | Intraperitoneal (IP) | 60 minutes | Electroshock seizure threshold | |
| 1 | Intraperitoneal (IP) | 60 minutes | Social conditioned place preference | |
| 3, 10 | Intraperitoneal (IP) | 60 minutes | Forced swimming test | |
| 0.5 and larger | Not specified | Not specified | Sensation-seeking behavior |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a general guideline for determining the binding affinity (Ki) of a test compound for the μ-opioid receptor using this compound as a reference.
Materials:
-
Cell membranes expressing the μ-opioid receptor
-
Radiolabeled μ-opioid receptor ligand (e.g., [³H]DAMGO)
-
Unlabeled this compound (for determining non-specific binding)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Plate Setup: Prepare a 96-well plate with the following in triplicate:
-
Total Binding: Assay buffer + radioligand + cell membranes
-
Non-specific Binding: Assay buffer + radioligand + cell membranes + excess unlabeled this compound
-
Test Compound: Assay buffer + radioligand + cell membranes + varying concentrations of the test compound
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Behavioral Assessment: Forced Swimming Test (FST) in Mice
This protocol is a general guideline for assessing the potential antidepressant-like effects of this compound.
Materials:
-
Male NMRI mice (or other suitable strain)
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Transparent cylindrical tanks (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment (optional)
Procedure:
-
Drug Administration: Administer this compound (e.g., 3 or 10 mg/kg, IP) or vehicle (saline) to the mice 60 minutes before the test.
-
Forced Swim Test:
-
Gently place each mouse individually into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). An increase in immobility time may be observed with this compound.
Visualizations
Caption: this compound blocks the μ-opioid receptor signaling pathway.
Caption: A general workflow for an in vivo this compound experiment.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. This compound hydrochloride | Opioid Receptor | 2387505-50-0 | Invivochem [invivochem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Differential effects of selective mu-, kappa- and delta-opioid antagonists on electroshock seizure threshold in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | mu Opioid Receptor Antagonists: R&D Systems [rndsystems.com]
improving the efficacy of Cyprodime in vivo
Welcome to the technical support center for Cyprodime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal efficacy in in vivo experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective opioid antagonist belonging to the morphinan (B1239233) family of drugs.[1] Its primary mechanism of action is to block the μ-opioid receptor (MOR) without significantly affecting the δ-opioid or κ-opioid receptors.[1][2] This selectivity makes it a valuable research tool for isolating and studying the specific roles of the μ-opioid receptor in various physiological and pathological processes.[1][2]
Q2: What are the common research applications for this compound in vivo?
A2: this compound is primarily used in preclinical research to investigate the function of the μ-opioid system. Common applications include:
-
Antagonizing the effects of μ-opioid agonists (like morphine) to study mechanisms of analgesia, reward, respiratory depression, and tolerance.
-
Investigating the role of endogenous opioids (endorphins) in behaviors such as pain perception, mood, and stress responses.
-
Characterizing the pharmacology of novel opioid compounds by determining their interaction with the μ-opioid receptor.
Q3: What does "in vivo efficacy" mean for an antagonist like this compound?
A3: For an antagonist, in vivo efficacy refers to the degree to which it successfully blocks its target receptor, thereby preventing or reversing the effects of an agonist. Efficacy is demonstrated by a statistically significant reduction in the biological response to a known μ-opioid agonist (e.g., morphine) or by altering a behavior known to be modulated by endogenous opioids.
Troubleshooting Guide: Suboptimal Antagonist Effect
This guide addresses scenarios where this compound does not produce the expected level of μ-opioid receptor blockade.
Q4: I administered this compound, but it failed to block the analgesic effect of morphine in my mouse model. What are the potential causes?
A4: This is a common issue that can stem from several factors related to pharmacokinetics (what the body does to the drug) and experimental design. The most likely causes are insufficient drug exposure at the target site (the central nervous system) or incorrect timing of administration.
-
Possible Cause 1: Inadequate Bioavailability or CNS Penetration.
-
Troubleshooting Steps:
-
Review Formulation and Route of Administration: this compound, like many small molecules, may have low aqueous solubility and variable bioavailability. An intraperitoneal (i.p.) or subcutaneous (s.c.) injection is often preferred over oral administration for rodent studies to bypass significant first-pass metabolism. Ensure the compound is fully solubilized in your vehicle.
-
Conduct a Pilot Pharmacokinetic (PK) Study: If possible, a pilot PK study is the most direct way to determine if this compound is reaching sufficient concentrations in the plasma and, more importantly, the brain. Key parameters to measure are Cmax (peak concentration), Tmax (time to peak concentration), and the brain-to-plasma ratio.
-
-
-
Possible Cause 2: Incorrect Dosing and Timing.
-
Troubleshooting Steps:
-
Verify Dose: The dose required can vary significantly between species and even strains. Consult literature for established effective doses of this compound or similar morphinan antagonists in your specific model. A dose-response study may be necessary.
-
Optimize Pre-treatment Interval: this compound must be administered long enough before the agonist (e.g., morphine) to allow it to be absorbed and reach peak concentration at the receptor sites. This interval should be based on the Tmax from pharmacokinetic data. Administering the antagonist too early or too late relative to the agonist will result in a diminished blocking effect.
-
-
Below is a troubleshooting workflow to diagnose and resolve a lack of antagonist effect.
Pharmacokinetics & Formulation
Q5: What is the best vehicle for dissolving this compound for in vivo use? My compound precipitates when I dilute my DMSO stock in saline.
A5: This issue, known as "precipitation upon dilution," is common for hydrophobic compounds. While DMSO is an excellent solvent for creating a high-concentration stock, its ability to keep a drug in solution diminishes significantly upon high dilution in an aqueous medium like saline.
-
Tier 1: Co-solvents and Surfactants: A common strategy is to formulate this compound in a vehicle containing a mixture of solvents and/or surfactants that improve solubility and stability in the final injection volume. A widely used vehicle is Tween 80/PEG400/Saline .
-
Tier 2: Cyclodextrins: For particularly challenging compounds, cyclodextrins like hydroxypropyl-β-cyclodextrin (HPβCD) can be used. These molecules have a hydrophobic core that encapsulates the drug and a hydrophilic exterior that allows them to dissolve readily in aqueous solutions.
Table 1: Comparison of this compound Formulation Strategies
| Formulation Vehicle | Preparation Method | Max Achievable Conc. (mg/mL) | Observations |
| 100% Saline | Direct dissolution | < 0.1 | Insoluble, not viable. |
| 5% DMSO in Saline | Dilution from 100% DMSO stock | 0.5 | Prone to precipitation over time. |
| 10% Tween 80 in Saline | Sonication & vortexing | 2.0 | Forms a stable micro-emulsion. |
| 10% DMSO / 40% PEG400 / 50% Saline | Sequential mixing | 5.0 | Clear, stable solution. Good for higher doses. |
| 20% HPβCD in Water | Stirring overnight at RT | 10.0 | Clear solution, often improves PK profile. |
Experimental Protocols
Protocol 1: Preparation of this compound in a PEG400/Tween 80 Vehicle
This protocol provides a method for preparing a stable solution of this compound suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in rodents.
-
Calculate Required Amounts: Determine the total volume and concentration of this compound needed for your study group.
-
Prepare the Vehicle: Create a stock of the vehicle by mixing Polyethylene Glycol 400 (PEG400) and Tween 80. For a 1:1 mixture, combine equal volumes.
-
Dissolve this compound: Weigh the required amount of this compound powder and place it in a sterile conical tube. Add a small volume of the PEG400/Tween 80 mixture (e.g., 10% of the final volume). Vortex vigorously and use a sonicating water bath until the powder is completely dissolved.
-
Add Saline: Once fully dissolved, slowly add sterile saline dropwise while continuously vortexing to bring the solution to the final volume. The final vehicle composition might be, for example, 5% PEG400, 5% Tween 80, and 90% saline.
-
Final Check: Inspect the final solution for any signs of precipitation. A clear, homogenous solution should be obtained. Prepare fresh on the day of the experiment.
Protocol 2: Mouse Tail-Flick Assay for Antagonist Efficacy
This protocol is used to determine if this compound can block the analgesic effects of a μ-opioid agonist like morphine.
-
Acclimation: Acclimate mice to the testing room and handling procedures for at least 3 days prior to the experiment.
-
Baseline Measurement: Determine the baseline tail-flick latency for each mouse using a tail-flick analgesia meter. The latency is the time it takes for the mouse to withdraw its tail from a radiant heat source. Set a cut-off time (e.g., 10 seconds) to prevent tissue damage.
-
Group Assignment: Randomize animals into experimental groups (e.g., Vehicle + Saline, Vehicle + Morphine, this compound + Morphine).
-
Antagonist Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) or its vehicle. The pre-treatment time should be based on known PK data (typically 30 minutes before the agonist).
-
Agonist Administration: Administer morphine (e.g., 5 mg/kg, s.c.) or saline.
-
Post-treatment Measurements: Measure the tail-flick latency at several time points after morphine administration (e.g., 30, 60, 90, and 120 minutes) to capture the peak effect and duration of action.
-
Data Analysis: Convert latency times to a "% Maximum Possible Effect" (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100. Efficacy is demonstrated if the this compound + Morphine group shows a significantly lower %MPE compared to the Vehicle + Morphine group.
Table 2: Sample Dose-Response Data for this compound Blockade of Morphine-Induced Analgesia
| This compound Dose (mg/kg, i.p.) | Morphine Dose (mg/kg, s.c.) | Peak Analgesic Effect (%MPE at 30 min) | % Inhibition of Morphine Effect |
| 0 (Vehicle) | 5 | 85.2 ± 5.6 | 0% (Reference) |
| 1 | 5 | 55.4 ± 7.1 | 35% |
| 3 | 5 | 20.1 ± 4.9 | 76% |
| 10 | 5 | 5.3 ± 2.2 | 94% |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action and a typical experimental workflow.
References
addressing off-target effects of Cyprodime
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Cyprodime in their experiments and addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the μ-opioid receptor (MOR)[1]. Its primary function is to block the binding of agonists to the MOR, thereby inhibiting its activation. This selectivity allows researchers to isolate and study the functions of the δ-opioid (DOR) and κ-opioid (KOR) receptors without interference from MOR activity[1].
Q2: What are the known off-target effects of this compound?
This compound is highly selective for the μ-opioid receptor, particularly in functional assays. However, in binding assays using brain membranes, it has shown some affinity for δ- and κ-opioid receptors, although this is several orders of magnitude lower than its affinity for the μ-opioid receptor[1]. There is currently limited evidence of this compound binding to receptors outside of the opioid family. Therefore, when discussing "off-target" effects for this compound, it is generally in the context of its interaction with other opioid receptor subtypes.
Q3: How can I be sure that the effects I am observing are due to μ-opioid receptor antagonism and not off-target effects on δ- or κ-opioid receptors?
To confirm the specificity of this compound's action in your experiments, consider the following:
-
Dose-Response Curve: Perform a dose-response experiment with this compound. The antagonistic effects should be observed at concentrations consistent with its known potency for the MOR.
-
Use of Selective Agonists: Use highly selective agonists for the MOR (e.g., DAMGO), DOR (e.g., DPDPE), and KOR (e.g., U-69,593) in your assays. This compound should effectively block the effects of the MOR agonist at much lower concentrations than those required to affect the responses to DOR or KOR agonists[1].
-
Control Experiments: Include control experiments with non-selective opioid antagonists like naloxone, which blocks all three opioid receptor subtypes, to compare the pharmacological profile[2].
Q4: Can this compound exhibit any agonist activity?
No, studies have shown that this compound does not exhibit agonist activity at the μ, δ, or κ-opioid receptors. It is a pure antagonist.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no antagonistic effect observed. | Incorrect Drug Concentration: The concentration of this compound may be too low to effectively antagonize the agonist. | Prepare fresh dilutions of this compound and perform a dose-response curve to determine the optimal concentration. Ensure accurate calculation of final concentrations in your assay. |
| Agonist Concentration Too High: The concentration of the agonist being used may be too high, leading to insurmountable antagonism. | Reduce the agonist concentration. A common practice is to use the agonist at its EC50 or EC80 concentration to allow for a clear window of antagonism. | |
| Drug Degradation: this compound solution may have degraded due to improper storage or handling. | Prepare fresh this compound solutions from a reliable stock. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C. | |
| Cell/Tissue Health: The cells or tissues used in the assay may not be viable or expressing a sufficient number of μ-opioid receptors. | Check cell viability using methods like Trypan Blue exclusion. For tissue preparations, ensure they are fresh or have been properly stored. Confirm receptor expression using techniques like Western blot or radioligand binding. | |
| Variability between experiments. | Inconsistent Experimental Conditions: Minor variations in incubation times, temperatures, or buffer compositions can lead to variability. | Standardize all experimental parameters. Create and follow a detailed standard operating procedure (SOP). |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in drug concentrations. | Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions. | |
| Apparent off-target effects observed. | Cross-reactivity with δ- or κ-opioid receptors: At high concentrations, this compound may exhibit some antagonism at DOR and KOR. | Use the lowest effective concentration of this compound that selectively antagonizes the MOR. Confirm any unexpected findings using more selective antagonists for DOR (e.g., naltrindole) and KOR (e.g., nor-binaltorphimine) as controls. |
| Non-specific Binding: In binding assays, this compound may bind non-specifically to filters or other surfaces. | Ensure that non-specific binding is properly determined in your binding assays using a high concentration of a competing ligand (e.g., unlabeled naloxone). Pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can help reduce non-specific binding. |
Data Presentation
Table 1: Binding Affinity of this compound for Opioid Receptors
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | Reference |
| μ-opioid | [³H]DAMGO | This compound | Low nanomolar range | |
| δ-opioid | [³H]DPDPE | This compound | Several orders of magnitude higher than for MOR | |
| κ-opioid | [³H]U-69,593 | This compound | Several orders of magnitude higher than for MOR |
Table 2: Functional Antagonism of this compound
| Assay | Agonist | Parameter | Effect of this compound (10 µM) | Reference |
| [³⁵S]GTPγS Binding | Morphine | EC₅₀ | ~500-fold increase |
Experimental Protocols
Radioligand Binding Assay for this compound Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the μ-opioid receptor.
Materials:
-
Cell membranes expressing μ-opioid receptors (e.g., from CHO-MOR cells or rat brain)
-
[³H]DAMGO (radiolabeled MOR agonist)
-
This compound
-
Naloxone (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Methodology:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice. Resuspend the membranes in ice-cold binding buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or varying concentrations of this compound.
-
50 µL of [³H]DAMGO at a concentration close to its Kₔ.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of this compound. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
[³⁵S]GTPγS Functional Assay for this compound Antagonism
Objective: To determine the functional antagonist potency of this compound at the μ-opioid receptor.
Materials:
-
Cell membranes expressing μ-opioid receptors and associated G-proteins
-
[³⁵S]GTPγS
-
DAMGO (MOR agonist)
-
This compound
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Methodology:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
25 µL of assay buffer or varying concentrations of this compound.
-
25 µL of DAMGO at various concentrations (to generate a dose-response curve) or a fixed concentration (e.g., EC₈₀).
-
50 µL of the membrane suspension.
-
50 µL of GDP (final concentration 10-30 µM).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Counting: Terminate the assay and count the radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of DAMGO in the presence and absence of different concentrations of this compound. A rightward shift in the DAMGO dose-response curve in the presence of this compound indicates competitive antagonism. The potency of this compound can be quantified using a Schild analysis to determine the pA₂ value.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting logical workflow.
References
Technical Support Center: Minimizing Variability in Cyprodime Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to minimize variability in studies involving Cyprodime. This compound is a selective μ-opioid receptor antagonist, and consistent, reproducible data is critical for accurately characterizing its effects.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an opioid antagonist belonging to the morphinan (B1239233) family of drugs.[1] Its primary mechanism of action is as a selective antagonist for the μ-opioid receptor (MOR), meaning it blocks this receptor with a higher affinity than for δ-opioid or κ-opioid receptors.[1][2] This selectivity allows researchers to isolate and study the functions of the δ and κ receptors.[1]
Q2: What are the most common sources of variability in in vitro this compound studies?
A2: Variability in in vitro assays, such as receptor binding or functional assays, can arise from multiple factors:
-
Cell Health and Passage Number: The health, density, and passage number of cells expressing the μ-opioid receptor can significantly impact results.
-
Reagent Consistency: Variations in media, buffers, and the concentration or stability of this compound stock solutions can introduce errors.
-
Assay Conditions: Inconsistent incubation times, temperatures, and plate types may lead to variable outcomes.
-
Pipetting and Handling: Inaccurate or inconsistent pipetting is a major source of variability in any assay.
Q3: How can I minimize variability in my in vivo this compound experiments?
A3: In vivo studies are subject to biological and environmental variability. To minimize this:
-
Animal Characteristics: Use animals of the same strain, sex, age, and weight.
-
Acclimatization: Allow animals to acclimate to the facility and handling for a sufficient period before the experiment begins.
-
Environmental Controls: Maintain consistent housing conditions, including light-dark cycles, temperature, and diet.
-
Dosing Procedure: Ensure a consistent and accurate dosing technique, whether it be intraperitoneal (i.p.), intravenous (i.v.), or another route of administration.
Q4: What are best practices for preparing and storing this compound?
A4: this compound hydrochloride is typically a solid. For experimental use, it is often dissolved in a solvent like saline. It is crucial to:
-
Use an Appropriate Solvent: For in vitro assays, DMSO is often used to create a stock solution, which is then further diluted in an aqueous buffer. For in vivo studies, saline is a common vehicle.
-
Ensure Complete Solubilization: Ensure the compound is fully dissolved before use.
-
Store Properly: Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Powdered this compound should be stored at -20°C for long-term stability.
Troubleshooting Guides
Problem 1: High Variability in In Vitro Receptor Binding Assays
| Possible Cause | Troubleshooting Steps |
| High Non-Specific Binding | Optimize radioligand concentration to be at or below the Kd. Increase the number of wash steps. Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Include a blocking protein like Bovine Serum Albumin (BSA) in the assay buffer. |
| Low Specific Binding Signal | Verify the activity and concentration of your receptor preparation. Check the integrity and age of your radioligand; use a fresh batch if necessary. |
| Inconsistent IC50/Ki Values | Standardize all aspects of the protocol, including incubation times, temperatures, and buffer compositions. Use a consistent source and preparation method for cell membranes. Ensure the concentration of the competing radioligand is accurate. |
Problem 2: Inconsistent Behavioral Responses in In Vivo Studies
| Possible Cause | Troubleshooting Steps |
| Animal Stress | Acclimate animals to handling and the experimental procedures. Ensure a quiet and stable environment during testing. |
| Inaccurate Dosing | Use calibrated equipment for all injections. Ensure the correct volume is administered based on the animal's most recent body weight. Train all personnel on consistent administration techniques. |
| Biological Variation | Randomize animals into treatment groups. Where possible, blind the experimenters to the treatment conditions to avoid unconscious bias. |
| Pharmacokinetic Variability | Standardize the time of day for dosing and behavioral testing to account for circadian rhythms. Control for factors that can affect drug metabolism, such as diet. |
Data Presentation
Table 1: Binding Affinity of this compound for Opioid Receptors
This table summarizes the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for μ, δ, and κ opioid receptors from various studies. Lower values indicate higher affinity/potency.
| Receptor | Parameter | Value (nM) | Species | Source |
| μ-opioid | Ki | 5.4 | - | |
| Ki | 8.1 | Rat | ||
| Ki | 26.6 | Guinea Pig | ||
| IC50 | 170.0 | - | ||
| δ-opioid | Ki | 244.6 | - | |
| κ-opioid | Ki | 2187 | - | |
| IC50 | 628.0 | - |
Table 2: Effective Doses of this compound in In Vivo Mouse Studies
| Study Type | Dose Range (mg/kg, i.p.) | Effect Observed | Source |
| Social Conditioned Place Preference | 1 | Increased preference for social context in early adolescent mice. | |
| Electroshock Seizure Threshold | 1, 3, 10, 30 | Increased seizure threshold. |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of this compound for the μ-opioid receptor in rat brain membranes.
Materials:
-
Rat brain membranes expressing μ-opioid receptors
-
[³H]DAMGO (a radiolabeled μ-opioid agonist)
-
This compound hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Naloxone (10 µM)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Thaw rat brain membrane aliquots on ice. Homogenize gently and dilute to the desired concentration (e.g., 100 µg protein/well) in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of [³H]DAMGO, 50 µL of Assay Buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [³H]DAMGO, 50 µL of 10 µM Naloxone, and 100 µL of membrane suspension.
-
This compound Competition: 50 µL of [³H]DAMGO, 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]DAMGO and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway
Figure 1: Simplified signaling pathway of the μ-opioid receptor showing agonist activation and this compound's antagonistic action.
Experimental Workflow
Figure 2: General experimental workflow for an in vitro competitive binding assay with this compound.
Sources of Variability
Figure 3: Logical diagram illustrating common sources of variability in this compound studies.
References
best practices for storing and handling Cyprodime
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Cyprodime, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective μ-opioid receptor antagonist belonging to the morphinan (B1239233) family of drugs.[1] Its selectivity makes it a valuable tool in research for isolating and studying the roles of δ- and κ-opioid receptors without interference from the μ-opioid receptor.[1] It is commonly used in both in vitro and in vivo studies to investigate opioid receptor function and signaling.
Q2: What are the recommended storage conditions for solid this compound hydrochloride?
A2: Solid this compound hydrochloride should be stored in a desiccated environment at +4°C.[2] It is important to keep the container tightly sealed to protect it from moisture.
Q3: How should I prepare and store stock solutions of this compound hydrochloride?
A3: this compound hydrochloride is soluble in DMSO and ethanol (B145695), typically up to 100 mM.[2] For most in vitro experiments, a 10 mM stock solution in DMSO is recommended. Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).
Q4: Can I dissolve this compound hydrochloride in aqueous solutions?
A4: While this compound hydrochloride has some aqueous solubility, it is limited. For experiments requiring an aqueous buffer, it is recommended to first dissolve the compound in a small amount of an organic solvent like ethanol and then dilute it with the aqueous buffer of choice. It is not recommended to store aqueous solutions for more than one day.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental reproducibility.
| Parameter | Recommendation | Rationale |
| Solid Form Storage | Store at +4°C under desiccated conditions.[2] | To prevent degradation from moisture and heat. |
| Stock Solution Solvent | DMSO or Ethanol (up to 100 mM). | Provides good solubility and stability. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. | Minimizes degradation from repeated freeze-thaw cycles. |
| Aqueous Solution Stability | Prepare fresh for each experiment. | Limited stability in aqueous buffers. |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area. | To prevent skin and eye contact and inhalation. |
Troubleshooting Guide
Issue 1: No observable antagonist effect of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure this compound has been stored correctly. Prepare a fresh stock solution from solid material. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Perform a concentration-response curve to determine the optimal antagonist concentration. |
| Insufficient Pre-incubation Time | For competitive antagonists like this compound, pre-incubating the cells with the antagonist before adding the agonist is crucial to allow for receptor binding equilibrium. A typical pre-incubation time is 15-30 minutes. |
| High Agonist Concentration | If the agonist concentration is too high, it can outcompete the antagonist. Use an agonist concentration around its EC80 to provide a sufficient window for observing antagonism. |
| Low Receptor Expression | Confirm the expression level of μ-opioid receptors in your cell line. Low expression can lead to a small signal window, making antagonism difficult to detect. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially for small volumes of concentrated stock solutions. |
| Cell Health and Passage Number | Use cells that are healthy and within a consistent, low passage number range, as receptor expression can change with excessive passaging. |
| Repeated Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of your this compound stock solution by preparing single-use aliquots. |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the μ-opioid receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes + radiolabeled μ-opioid agonist (e.g., [³H]DAMGO).
-
Non-specific Binding: Cell membranes + [³H]DAMGO + a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM Naloxone).
-
Competition: Cell membranes + [³H]DAMGO + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Protocol: Social Conditioned Place Preference (sCPP) in Mice
This protocol is adapted from a study investigating the effects of this compound on social reward in adolescent mice.
-
Animals: Use male C57BL/6 mice at the desired adolescent age.
-
Drug Preparation: Dissolve this compound hydrochloride in saline to a final concentration for a 1 mg/kg dose.
-
sCPP Apparatus: Use a standard three-chambered CPP box.
-
Habituation: Allow mice to freely explore the apparatus for a set period.
-
Conditioning:
-
On conditioning days, confine the mouse to one chamber with a social stimulus (e.g., another mouse).
-
On alternate days, confine the mouse to the other chamber without a social stimulus.
-
-
Post-test:
-
Administer this compound (1 mg/kg, intraperitoneally) or saline one hour before the post-test.
-
Allow the mouse to freely explore all three chambers.
-
-
Data Analysis: Record the time spent in each chamber during the post-test and compare between the this compound-treated and saline-treated groups.
Visualizations
Caption: this compound's mechanism of action on the μ-opioid receptor signaling pathway.
References
Technical Support Center: Overcoming Challenges in Cyprodime Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the administration of Cyprodime. The information is presented in a practical question-and-answer format to directly address potential issues encountered during experimental procedures.
I. Frequently Asked Questions (FAQs) & Troubleshooting by Administration Route
This section addresses common challenges associated with different routes of this compound administration, offering solutions and best practices to ensure experimental success.
Intraperitoneal (IP) Administration
Q1: What are the most common causes of variability in my results following IP injection of this compound?
A1: Variability after IP injection can stem from several factors:
-
Misinjection: The needle may accidentally deliver the solution into the subcutaneous space, abdominal fat, cecum, or other abdominal organs instead of the peritoneal cavity. Misinjection rates can be significant and are a primary source of inconsistent drug absorption.
-
Animal Stress: High levels of stress during handling and injection can influence physiological responses and introduce variability in behavioral assays.
-
Inconsistent Injection Volume and Speed: Variations in the volume administered or the speed of injection can affect the distribution and absorption of the compound.
-
Formulation Issues: Precipitation of this compound in the dosing solution can lead to inaccurate dosing and variable absorption.
Troubleshooting Tips:
-
Refine Injection Technique: Ensure proper restraint of the animal. The recommended injection site is the lower right quadrant of the abdomen to minimize the risk of puncturing the bladder or cecum. Insert the needle at a 30-40 degree angle with the bevel facing up. Aspirate briefly to check for the presence of urine, intestinal contents, or blood before injecting. A two-person injection technique can often reduce error rates.[1][2]
-
Acclimatize Animals: Acclimate the animals to the handling and injection procedures for several days before the experiment to reduce stress-induced variability.
-
Standardize Procedures: Use a consistent, slow injection speed. Ensure the formulation is well-dissolved and visually inspect for any precipitates before each injection.
-
Confirm Cannula Placement: For studies requiring precise localization, consider post-mortem verification of injection site accuracy using a dye.
Q2: I observed signs of pain and distress in my mice after IP injection of a this compound solution. What could be the cause and how can I mitigate this?
A2: Post-injection pain or distress can be caused by:
-
Irritating Vehicle: The pH or composition of the vehicle used to dissolve this compound may be irritating to the peritoneum. For example, high concentrations of DMSO can cause irritation.
-
Solution Temperature: Injecting a cold solution can cause discomfort and a drop in body temperature.[1][3]
-
Peritonitis: Inflammation or infection of the peritoneal cavity can occur if non-sterile techniques are used or if the gut is accidentally punctured.[4]
Troubleshooting Tips:
-
Optimize Vehicle Formulation: If using DMSO, keep the concentration as low as possible. Consider alternative solubilizing agents or vehicles (see Section II: Formulation and Stability). Ensure the pH of the final solution is close to physiological pH (7.4).
-
Warm the Solution: Gently warm the injection solution to room or body temperature before administration.
-
Maintain Sterility: Use sterile injection solutions, syringes, and needles. Disinfect the injection site with 70% ethanol (B145695) prior to injection.
-
Monitor for Adverse Events: Observe animals closely after injection for signs of pain (e.g., writhing, lethargy, piloerection). If signs of severe distress are observed, consult with your institution's veterinary staff.
Intravenous (IV) Administration
Q3: What are the key challenges when preparing this compound for intravenous administration?
A3: The primary challenges for IV administration of this compound are:
-
Solubility: this compound hydrochloride has low aqueous solubility, which can make preparing a sterile, particle-free solution for IV injection difficult.
-
Stability: The stability of this compound in solution, particularly at physiological pH, needs to be considered to prevent degradation and loss of potency.
-
Sterility: Ensuring the final preparation is sterile and free of pyrogens is critical for IV administration.
Troubleshooting Tips:
-
Formulation Development: Utilize appropriate solubilizing agents. A common formulation approach for poorly soluble compounds for injection involves a mixture of solvents such as DMSO, PEG300, and Tween 80, diluted in saline. (See Section II for a specific formulation).
-
Filtration: After dissolution, filter the solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility.
-
Fresh Preparation: Prepare the IV solution fresh on the day of the experiment to minimize the risk of degradation.
Oral Administration
Q4: I am considering oral administration of this compound. What are the potential limitations?
A4: Oral administration of this compound presents the following challenges:
-
Low and Variable Bioavailability: Like many morphinan-derived compounds, this compound is likely subject to significant first-pass metabolism in the liver, which can drastically reduce the amount of active drug reaching systemic circulation. This can lead to low and variable bioavailability. For the related compound naltrexone (B1662487), oral bioavailability is less than 50% due to extensive first-pass metabolism.
-
Gastrointestinal Absorption: The extent of absorption from the gastrointestinal tract can be influenced by factors such as gastric pH, food intake, and the specific formulation used.
Troubleshooting Tips:
-
Higher Doses: Oral doses will likely need to be significantly higher than parenteral doses to achieve a comparable systemic exposure.
-
Formulation for Oral Delivery: Consider using a suspension in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) to improve consistency of oral dosing. (See Section II for formulation suggestions).
-
Pharmacokinetic Studies: If precise dosing is critical, it is advisable to conduct a pilot pharmacokinetic study to determine the oral bioavailability and dose-response relationship for your specific experimental setup.
II. Formulation and Stability of this compound
Proper formulation is crucial for accurate and reproducible experimental results.
Recommended Formulations
The following are suggested formulations for this compound hydrochloride based on its solubility characteristics. It is recommended to test these formulations on a small scale first.
Table 1: Recommended Formulations for this compound Hydrochloride
| Administration Route | Formulation | Preparation Notes |
| Intraperitoneal (IP) / Intravenous (IV) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dissolve this compound HCl in DMSO first, then add PEG300 and Tween 80. Finally, add saline to the desired volume. Mix thoroughly. For IV use, sterile filter through a 0.22 µm filter. |
| 10% DMSO, 90% Corn Oil | Dissolve this compound HCl in DMSO, then add corn oil. This creates a solution or suspension suitable for IP or subcutaneous injection. | |
| Oral Gavage | Suspend in 0.5% Carboxymethyl Cellulose (CMC) in water | Prepare the 0.5% CMC solution first, then add the powdered this compound HCl and vortex to create a uniform suspension. |
Source: Adapted from formulation suggestions for this compound hydrochloride by InvivoChem.
Stability and Storage
-
In Solution: Solutions of this compound, particularly in aqueous vehicles, should be prepared fresh daily and protected from light to minimize degradation. Morphinan derivatives can be susceptible to oxidation and hydrolysis.
-
In DMSO: While DMSO is a good solvent, long-term storage of compounds in DMSO can lead to water absorption and potential degradation. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Degradation: Specific degradation products of this compound are not well-documented in publicly available literature. However, potential degradation pathways for morphinan-like structures include oxidation of the phenolic ether and hydrolysis.
III. Quantitative Data
While specific pharmacokinetic data for this compound is limited in the public domain, data from structurally similar μ-opioid receptor antagonists, naltrexone and naloxone (B1662785), can provide valuable insights.
Disclaimer: The following data is for the related compounds naltrexone and naloxone and should be used as an estimation for this compound's likely pharmacokinetic profile.
Table 2: Comparative Bioavailability of μ-Opioid Antagonists
| Compound | Administration Route | Bioavailability (%) | Key Considerations |
| Naltrexone | Oral | < 50% | Extensive first-pass metabolism in the liver. |
| Intravenous | 100% (by definition) | Immediate and complete systemic availability. | |
| Subcutaneous | Excellent | Avoids first-pass metabolism. | |
| Naloxone | Oral | ~2% | Very high first-pass metabolism. |
| Intravenous | 100% (by definition) | Rapid onset of action. | |
| Intramuscular | ~36% | Slower absorption than IV but avoids significant first-pass effect. | |
| Intraperitoneal (in mice) | ~69% (for docetaxel, as a model) | Generally higher than oral, but can be variable. |
Data for naltrexone and naloxone compiled from multiple sources.
Table 3: Binding Affinity of this compound for Opioid Receptors
| Receptor | Ki (nM) |
| μ-opioid | 5.4 |
| δ-opioid | 244.6 |
| κ-opioid | 2187 |
Source: R&D Systems.
IV. Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
Objective: To administer a precise dose of this compound into the peritoneal cavity of a mouse.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 10% DMSO in saline)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles (5/8 inch or shorter)
-
70% Ethanol wipes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the injection volume.
-
Drug Preparation: Prepare the this compound solution in the chosen vehicle. Ensure it is fully dissolved and at room temperature.
-
Restraint: Gently restrain the mouse using an appropriate technique (e.g., scruffing) to expose the abdomen.
-
Injection Site Identification: Locate the lower right quadrant of the abdomen.
-
Injection: a. Disinfect the injection site with a 70% ethanol wipe. b. Insert the sterile needle at a 30-40° angle with the bevel facing upwards. c. Gently aspirate to ensure the needle is not in a blood vessel, the bladder, or the intestines. d. Slowly and steadily inject the calculated volume.
-
Post-injection Monitoring: Return the mouse to its cage and observe for any signs of distress or adverse reactions for at least 30 minutes.
Protocol 2: Tail-Flick Test for Assessing Antagonist Activity
Objective: To evaluate the ability of this compound to block morphine-induced analgesia.
Materials:
-
Tail-flick analgesia meter
-
Mouse restrainers
-
This compound solution for IP injection
-
Morphine solution for IP injection
-
Saline (vehicle control)
Procedure:
-
Acclimatization: Acclimate the mice to the restrainers and the testing room for 2-3 days prior to the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to the tail and recording the time to tail withdrawal. A cut-off time (e.g., 10-12 seconds) must be set to prevent tissue damage.
-
Drug Administration:
-
Control Group: Administer the vehicle (e.g., saline) IP.
-
Morphine Group: Administer morphine at a predetermined analgesic dose IP.
-
This compound + Morphine Group: Administer this compound IP 30-60 minutes prior to the administration of morphine.
-
-
Testing: At the time of peak morphine effect (typically 30 minutes post-injection), re-measure the tail-flick latency for all groups.
-
Data Analysis: Calculate the percent Maximum Possible Effect (%MPE) for each group. A significant reduction in the %MPE in the this compound + Morphine group compared to the Morphine group indicates antagonist activity.
V. Visualizations
Signaling Pathways
References
- 1. A comparative study of the oral, intravenous, and subcutaneous administration of 3H-naltrexone to normal male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability differences in naltrexone: oral and injectable, extended release - MedCrave online [medcraveonline.com]
- 3. getnaltrexone.com [getnaltrexone.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Cyprodime Technical Support Center: Interpreting Conflicting Data and Troubleshooting Experiments
Welcome to the Cyprodime Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuanced pharmacological profile of this compound, a selective μ-opioid receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in interpreting conflicting data and refining your experimental designs.
Frequently Asked Questions (FAQs)
Q1: Is this compound strictly a μ-opioid receptor antagonist?
While this compound is widely characterized as a selective μ-opioid receptor (MOR) antagonist, some studies have revealed a more complex pharmacological profile. Under certain experimental conditions, particularly in cells expressing constitutively active mutant (CAM) MORs, this compound has been observed to exhibit partial agonist activity. Furthermore, in the same CAM receptor systems, it can also act as an inverse agonist, reducing the basal activity of the receptor.[1] This context-dependent activity is a critical factor to consider when interpreting your results.
Q2: Why do I observe only a weak anticonvulsant effect with this compound in my seizure model?
Studies have shown that this compound, similar to the non-selective opioid antagonist naloxone (B1662785), can increase the seizure threshold in models like the electroshock seizure threshold test in mice.[2] However, this effect is often described as "relatively small" when compared to standard anticonvulsant drugs such as phenytoin.[2] One study also noted that this compound markedly inhibited the increase in seizure threshold induced by phenytoin, suggesting a complex interaction.[3] The precise mechanisms underlying this modest effect are not fully elucidated but may be related to the specific balance of endogenous opioid tone in the seizure model being used.
Q3: My behavioral study shows this compound reduces reward-seeking behavior. Does this mean it's aversive?
Not necessarily. Research on sensation-seeking behavior in mice has demonstrated that this compound can reduce instrumental responding for sensory stimuli.[4] Importantly, in the same study, this compound did not induce conditioned place aversion (CPA), a standard test for aversive properties. This is in contrast to the non-selective opioid antagonist naltrexone, which is known to produce CPA. This suggests that this compound's modulation of reward-related behaviors may not be mediated by inducing an aversive state, but rather through a more nuanced mechanism on the μ-opioid system's role in motivation and reward processing.
Q4: What are the key differences in receptor selectivity between this compound and Naloxone?
This compound is a selective antagonist for the μ-opioid receptor, with significantly lower affinity for the δ- and κ-opioid receptors. This selectivity makes it a valuable tool for isolating the role of the μ-opioid receptor in various physiological and pathological processes. In contrast, naloxone is a non-selective opioid antagonist, meaning it blocks μ-, δ-, and κ-opioid receptors more broadly. The choice between this compound and naloxone depends on the specific research question and whether isolating the μ-opioid receptor is necessary.
Troubleshooting Guides
Issue 1: Inconsistent results in radioligand binding assays.
Possible Cause: Variation in experimental protocol, particularly in the choice of radioligand and concentrations.
Troubleshooting Steps:
-
Standardize Your Protocol: Ensure consistent use of buffers, incubation times, and temperature.
-
Select an Appropriate Radioligand: For determining this compound's affinity for the μ-opioid receptor, a selective μ-opioid receptor agonist radioligand like [³H]-DAMGO is commonly used.
-
Optimize Radioligand Concentration: Use a concentration of the radioligand that is at or below its Kd value to ensure sensitive detection of competition.
-
Perform Saturation Binding: Before competition assays, it is crucial to perform saturation binding experiments with your radioligand to accurately determine its Kd and Bmax in your specific tissue or cell preparation.
-
Data Analysis: Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 obtained in your competition assay. This requires an accurate Kd value for the radioligand.
Issue 2: Unexpected agonist-like effects in a functional assay (e.g., GTPγS binding).
Possible Cause: The cellular system being used may have high levels of constitutive receptor activity, revealing this compound's partial agonist or inverse agonist properties.
Troubleshooting Steps:
-
Characterize Your Cellular System: Determine the basal level of G-protein activation in your cell membranes in the absence of any ligand. High basal activity may indicate constitutive receptor activity.
-
Use a Neutral Antagonist as a Control: Include a known neutral antagonist, such as 6β-naltrexol, in your experiments. A neutral antagonist will not affect basal signaling, whereas an inverse agonist will decrease it.
-
Test for Inverse Agonism: To confirm if this compound is acting as an inverse agonist, assess its ability to reduce the basal [³⁵S]GTPγS binding in your system.
-
Consider the Agonist Used for Stimulation: When testing this compound's antagonist properties, use a full agonist like DAMGO to stimulate [³⁵S]GTPγS binding. This compound should produce a rightward shift in the DAMGO concentration-response curve.
Issue 3: Lack of effect or variable results in conditioned place preference (CPP) or aversion (CPA) studies.
Possible Cause: Inappropriate dose, timing of injection, or experimental design for the specific behavioral question.
Troubleshooting Steps:
-
Dose-Response Curve: Conduct a dose-response study for this compound to determine the optimal dose for your specific behavioral paradigm. Doses in the range of 0.5 mg/kg and higher have been shown to be effective in reducing sensation-seeking behavior.
-
Timing of Administration: The timing of this compound injection relative to the conditioning sessions is critical. Ensure consistent timing based on the pharmacokinetic profile of the drug.
-
Unbiased Experimental Design: Use an unbiased CPP/CPA apparatus and procedure to avoid pre-existing place preferences influencing the results. This involves a pre-test to determine any initial preference for one compartment over the other.
-
Control for Locomotor Activity: Monitor and report the animals' locomotor activity during the conditioning and testing phases to ensure that any observed effects on place preference are not due to sedation or hyperactivity.
-
Include a Positive Control for Aversion: To confirm that your CPA paradigm is sensitive, include a compound known to induce aversion, such as lithium chloride or naltrexone.
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Naloxone
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Selectivity (DOR/MOR) | Selectivity (KOR/MOR) | Reference |
| This compound | Low nanomolar range | Several orders of magnitude less than MOR | Several orders of magnitude less than MOR | High | High | |
| Naloxone | ~1-2 | ~10-20 | ~10-30 | Low | Low |
Table 2: Effects of this compound and Naloxone on Seizure Threshold in Mice
| Compound | Dose Range (mg/kg, IP) | Effect on Seizure Threshold | Comparison to Phenytoin | Reference |
| This compound | 1, 3, 10, 30 | Increased | Relatively small increase | |
| Naloxone | 0.3, 1, 10 | Increased | Relatively small increase |
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor.
Materials:
-
Cell membranes expressing μ-opioid receptors (e.g., from CHO-hMOR cells)
-
[³H]-DAMGO (radioligand)
-
Unlabeled DAMGO (for non-specific binding)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of [³H]-DAMGO (at its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of unlabeled DAMGO.
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation cocktail and measure radioactivity.
-
Calculate specific binding and plot as a percentage of total specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay to Assess this compound's Antagonist Activity
Objective: To evaluate the ability of this compound to antagonize agonist-induced G-protein activation.
Materials:
-
Cell membranes expressing μ-opioid receptors
-
[³⁵S]GTPγS
-
DAMGO (agonist)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of DAMGO (e.g., its EC₅₀ for GTPγS stimulation).
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Wash filters and measure bound radioactivity.
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine its IC50 for antagonism.
Mandatory Visualizations
Caption: Simplified signaling pathway illustrating the antagonist action of this compound at the μ-opioid receptor.
Caption: Experimental workflow for a Conditioned Place Preference (CPP) study.
Caption: Logical relationship of conflicting data on this compound's pharmacology and experimental outcomes.
References
- 1. Enhanced spontaneous activity of the mu opioid receptor by cysteine mutations: characterization of a tool for inverse agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of selective mu-, kappa- and delta-opioid antagonists on electroshock seizure threshold in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. als-journal.com [als-journal.com]
- 4. Antagonism of μ-opioid receptors reduces sensation seeking-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cyprodime and Naloxone for Mu-Opioid Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Cyprodime and Naloxone, two key antagonists of the mu-opioid receptor (MOR). The information presented is collated from various experimental studies to aid researchers in selecting the appropriate antagonist for their specific preclinical and research applications.
Executive Summary
Naloxone is a non-selective, competitive opioid receptor antagonist with a long history of clinical use for reversing opioid overdose.[1] It exhibits the highest affinity for the mu-opioid receptor (MOR), but also binds to kappa (KOR) and delta (DOR) opioid receptors.[1] this compound, in contrast, is a highly selective non-peptide antagonist for the mu-opioid receptor.[2] This selectivity makes this compound a valuable tool for isolating and studying MOR-specific effects in complex biological systems. While both are effective MOR antagonists, their differing selectivity profiles and other pharmacological properties dictate their suitability for various research applications.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and Naloxone based on available experimental data.
Table 1: Receptor Binding Affinity
| Antagonist | Receptor | Binding Affinity (Ki, nM) | Binding Affinity (Kd, nM) | Species/Tissue | Reference |
| This compound | Mu (µ) | Low nanomolar range | 3.8 ± 0.18 | Rat brain | [2] |
| Delta (δ) | Several orders of magnitude less than µ | - | Rat brain | [2] | |
| Kappa (κ) | Several orders of magnitude less than µ | - | Rat brain | ||
| Naloxone | Mu (µ) | ~1.1 - 1.4 | - | Various | |
| Delta (δ) | ~16 - 67.5 | - | Various | ||
| Kappa (κ) | ~2.5 - 12 | - | Various |
Table 2: Antagonist Potency and Efficacy
| Antagonist | Parameter | Value | Agonist | Species/Assay | Reference |
| This compound | EC50 Shift | ~500-fold increase in Morphine EC50 at 10 µM this compound | Morphine | [35S]GTPγS binding assay | |
| Naloxone | pA2 | ~8.37 - 8.56 | Morphine | Human (in vivo)/Guinea-pig ileum |
Table 3: Pharmacokinetic Properties
| Antagonist | Parameter | Value | Species/Route | Reference |
| This compound | Brain Penetration | CNS antagonism observed in vivo | Mouse | |
| Naloxone | Half-life (t1/2) | ~1-1.5 hours | Human (IV/IM) | |
| Bioavailability | ~43-54% (intranasal), 98% (intramuscular) | Human | ||
| Brain Penetration | Rapidly penetrates the brain | Human |
Signaling Pathways and Mechanism of Action
Both this compound and Naloxone are competitive antagonists at the mu-opioid receptor, meaning they bind to the same site as agonists like morphine but do not activate the receptor. This blockade prevents the downstream signaling cascades typically initiated by agonist binding.
Upon agonist activation, the mu-opioid receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gi/Go pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Another critical pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and initiation of separate signaling cascades.
Naloxone is generally considered a "neutral" antagonist, meaning it blocks agonist activity without affecting the basal or constitutive activity of the receptor. However, under conditions of chronic opioid exposure and dependence, Naloxone can act as an inverse agonist, suppressing the elevated basal signaling of the receptor and contributing to withdrawal symptoms. This compound has been shown to inhibit morphine-stimulated [35S]GTPγS binding, confirming its antagonistic effect on G-protein activation. Some studies suggest that under certain conditions, such as with constitutively active mutant receptors, this compound can exhibit inverse agonist properties.
Figure 1: Mu-Opioid Receptor Signaling Pathways.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation: Homogenize tissue (e.g., rat brain) or cells expressing the mu-opioid receptor in a suitable buffer. Centrifuge to isolate the cell membranes containing the receptors.
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [3H]-DAMGO for MOR) and varying concentrations of the unlabeled competitor drug (this compound or Naloxone).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and then the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Figure 2: Radioligand Binding Assay Workflow.
[35S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying G-protein activation.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Incubate the membranes with a fixed concentration of an agonist (e.g., morphine), varying concentrations of the antagonist (this compound or Naloxone), and [35S]GTPγS (a non-hydrolyzable analog of GTP).
-
Separation: Separate the bound from the unbound [35S]GTPγS by rapid filtration.
-
Quantification: Measure the radioactivity of the filters.
-
Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding. This provides a measure of the antagonist's functional potency.
In Vivo Animal Models
Animal models are crucial for assessing the in vivo efficacy and behavioral effects of opioid antagonists.
-
Model Selection: Choose an appropriate animal model, such as the mouse hot-plate or tail-flick test for antinociception, or models of opioid self-administration for addiction studies.
-
Drug Administration: Administer the opioid agonist (e.g., morphine) to induce a measurable effect (e.g., increased pain threshold).
-
Antagonist Administration: Administer the antagonist (this compound or Naloxone) at various doses before or after the agonist.
-
Behavioral Assessment: Measure the reversal or blockade of the agonist's effect by the antagonist.
-
Data Analysis: Determine the dose-response relationship for the antagonist and calculate parameters such as the ED50 (the dose that produces 50% of the maximal effect). A study comparing this compound and Naloxone used an electroshock seizure threshold model in mice, where both antagonists were administered intraperitoneally at varying doses.
Logical Relationship Diagram
The choice between this compound and Naloxone for a research study depends on the specific experimental question.
Figure 3: Antagonist Selection Logic Diagram.
Conclusion
Both this compound and Naloxone are potent mu-opioid receptor antagonists, each with distinct advantages for research applications. Naloxone's broad-spectrum antagonism makes it a gold standard for demonstrating general opioid receptor involvement. However, this compound's high selectivity for the mu-opioid receptor provides a more precise tool for dissecting the specific roles of this receptor subtype in various physiological and pathological processes. The choice between these two antagonists should be guided by the specific aims of the study, with careful consideration of their respective pharmacological profiles.
References
Validating the Selectivity of Cyprodime in New Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cyprodime's performance against other opioid receptor antagonists, supported by experimental data. The focus is on validating the selectivity of this compound for the μ-opioid receptor in emerging experimental models.
Introduction to this compound and Opioid Receptor Selectivity
This compound is a morphinan-derived opioid antagonist recognized for its high selectivity for the μ-opioid receptor (MOR) over the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[1][2] This selectivity is crucial for researchers investigating the specific roles of the μ-opioid system in various physiological and pathological processes, as it allows for the isolation of MOR-mediated effects without the confounding influence of DOR or KOR modulation.[1] In contrast, non-selective antagonists like naloxone (B1662785) block all three major opioid receptor subtypes, while other antagonists exhibit selectivity for δ or κ receptors. The validation of this compound's selectivity in new and diverse experimental models is paramount for its continued application in advancing our understanding of opioid pharmacology.
Comparative Analysis of Opioid Receptor Antagonists
To objectively assess the selectivity of this compound, its binding affinity (Ki) for the μ, δ, and κ opioid receptors was compared with that of the non-selective antagonist Naloxone, the δ-selective antagonist Naltrindole, and the κ-selective antagonist Norbinaltorphimine (nor-BNI). The data, summarized in the table below, is derived from in vitro radioligand binding assays.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity Profile |
| This compound | ~1-5 | ~250-500 | ~2000-3000 | Highly μ-Selective |
| Naloxone | ~1-4 | ~10-100 | ~15-20 | Non-selective |
| Naltrindole | ~20-30 | ~0.05-0.1 | >1000 | Highly δ-Selective |
| Norbinaltorphimine | ~10-20 | ~40-70 | ~0.1-0.5 | Highly κ-Selective |
Note: Ki values are approximate and can vary depending on the specific experimental conditions, radioligand used, and tissue/cell preparation.
The data clearly demonstrates this compound's pronounced selectivity for the μ-opioid receptor, with significantly lower affinity for the δ and κ subtypes. This profile contrasts sharply with the broad-spectrum activity of Naloxone and the specific affinities of Naltrindole and Norbinaltorphimine for their respective target receptors.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and the experimental process for validating antagonist selectivity, the following diagrams are provided.
Caption: Opioid receptor signaling cascade.
Caption: Radioligand binding assay workflow.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of opioid receptor antagonists.
Radioligand Displacement Assay
This assay measures the ability of an unlabeled compound (the antagonist) to displace a radiolabeled ligand from its receptor, thereby determining the antagonist's binding affinity (Ki).
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands:
-
μ-opioid receptor: [³H]DAMGO or [³H]Naloxone
-
δ-opioid receptor: [³H]Naltrindole or [³H]DPDPE
-
κ-opioid receptor: [³H]U69,593 or [³H]nor-BNI
-
-
Test Compounds: this compound, Naloxone, Naltrindole, Norbinaltorphimine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of varying concentrations of the test compound or vehicle (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by an agonist and its inhibition by an antagonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
Materials:
-
Receptor Source: Cell membranes as described above.
-
Agonist: A selective agonist for the receptor of interest (e.g., DAMGO for MOR).
-
Test Antagonist: this compound.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Other reagents as in the radioligand assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described previously.
-
Pre-incubation: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of the test antagonist at various concentrations.
-
50 µL of the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
50 µL of the membrane preparation.
-
Incubate for 15 minutes at 30°C.
-
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Counting: Terminate the reaction by rapid filtration and wash as described for the radioligand binding assay. Count the radioactivity.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the antagonist. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect. This provides a functional measure of the antagonist's potency.
By employing these robust experimental models, researchers can confidently validate the selectivity of this compound and effectively utilize it as a precise tool for dissecting the complexities of the μ-opioid system.
References
Cyprodime: A Comparative Guide to a Selective Mu-Opioid Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cyprodime with other selective and non-selective opioid antagonists. The information presented is based on experimental data from in vitro studies, offering a quantitative and objective evaluation of their performance.
Introduction to this compound
This compound, or N-cyclopropylmethyl-4,14-dimethoxy-morphinan-6-one, is a non-peptide, highly selective antagonist for the mu (µ) opioid receptor (MOR).[1] Its selectivity makes it a valuable tool in research for elucidating the specific roles of the mu-opioid receptor in various physiological and pathological processes. Unlike non-selective antagonists, which act on multiple opioid receptor types (mu, delta, and kappa), this compound allows for the specific blockade of the MOR, enabling a more precise understanding of its functions.[1]
Comparative Analysis of Binding Affinity and Functional Potency
The following table summarizes the binding affinities (Ki) and functional antagonist potencies of this compound and other commonly used opioid antagonists. The data is compiled from various studies, and it is important to note that experimental conditions may vary between publications.
| Antagonist | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (Assay Type) | Antagonist Potency (Parameter, Value) | Selectivity (fold, µ vs δ/κ) |
| This compound | µ (mu) | Low nanomolar range[1] | [35S]GTPγS | 500-fold increase in morphine EC50 at 10 µM[1] | High for µ[1] |
| δ (delta) | Several orders of magnitude less than µ | - | - | ||
| κ (kappa) | Several orders of magnitude less than µ | - | - | ||
| CTAP | µ (mu) | 1.1 ± 0.1 | Schild Analysis (K+ conductance) | Ke = 4 nM | ~7,091 vs δ, ~19,091 vs κ |
| δ (delta) | 7,800 ± 1,200 | - | - | ||
| κ (kappa) | 21,000 ± 3,000 | - | - | ||
| β-Funaltrexamine (β-FNA) | µ (mu) | Irreversible antagonist | In vivo analgesia | Dose-dependent reduction of agonist effect | Selective for µ (irreversible) |
| δ (delta) | - | - | - | ||
| κ (kappa) | Reversible agonist | - | - | ||
| Naloxone | µ (mu) | ~1-2 | - | - | Non-selective |
| δ (delta) | ~10-20 | - | - | ||
| κ (kappa) | ~20-60 | - | - | ||
| Naltrexone | µ (mu) | ~0.5-1 | - | - | Non-selective |
| δ (delta) | ~10-30 | - | - | ||
| κ (kappa) | ~1-5 | - | - |
Experimental Protocols
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the antagonist for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Membrane Preparations: Homogenates from rat brain tissue or cell lines (e.g., CHO) stably expressing the human opioid receptor subtypes.
-
Radioligands:
-
µ-receptor: [3H]DAMGO (agonist) or [3H]naloxone (antagonist)
-
δ-receptor: [3H]DPDPE (agonist) or [3H]naltrindole (antagonist)
-
κ-receptor: [3H]U-69,593 (agonist)
-
-
Unlabeled Ligands: this compound and other antagonists of interest.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist in the assay buffer.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. It is used to determine the potency of an antagonist to inhibit agonist-stimulated G-protein activation.
Objective: To determine the functional antagonist potency of this compound by measuring its ability to inhibit agonist-stimulated [35S]GTPγS binding.
Materials:
-
Membrane Preparations: As described for radioligand binding assays.
-
Agonist: A selective agonist for the opioid receptor of interest (e.g., DAMGO for MOR).
-
Antagonist: this compound.
-
[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, and NaCl.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubation: Membranes are pre-incubated with the antagonist (this compound) for a defined period.
-
Stimulation: The agonist is added to stimulate the receptor, followed by the addition of [35S]GTPγS.
-
Incubation: The reaction is incubated to allow for [35S]GTPγS binding to the activated G-proteins.
-
Termination and Filtration: The assay is terminated by rapid filtration, and the amount of bound [35S]GTPγS is determined by scintillation counting.
-
Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist is determined. This can be used to calculate the antagonist's potency, often expressed as a fold-increase in the agonist's EC50 value or through Schild analysis to determine the pA2 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of a selective opioid antagonist and a typical experimental workflow for its characterization.
Caption: Mechanism of selective mu-opioid receptor antagonism.
Caption: Experimental workflow for characterizing an opioid antagonist.
References
Comparative Analysis of Cyprodime and Naltrexone Efficacy: A Guide for Researchers
This guide provides a detailed comparative analysis of the efficacy of Cyprodime and naltrexone (B1662487), aimed at researchers, scientists, and drug development professionals. The comparison highlights the distinct roles of each compound: this compound as a selective preclinical research tool and naltrexone as a clinically approved therapeutic for substance use disorders.
Executive Summary
Naltrexone is an established, non-selective opioid receptor antagonist with proven clinical efficacy in the management of opioid and alcohol use disorders.[1][2][3] In contrast, this compound is a highly selective mu-opioid receptor antagonist primarily utilized in preclinical research to investigate the specific roles of the mu-opioid receptor in various physiological and pathological processes.[4][5] Due to the differing stages of development, a direct clinical comparison of efficacy is not feasible. This guide, therefore, presents a comparative overview of their pharmacological profiles, supported by available preclinical and clinical data, to inform future research and drug development endeavors.
Mechanism of Action
Both this compound and naltrexone act as antagonists at opioid receptors, but they differ in their selectivity.
Naltrexone is a non-selective opioid receptor antagonist, meaning it blocks mu (μ), kappa (κ), and delta (δ) opioid receptors, with the highest affinity for the μ-receptor. By blocking these receptors, naltrexone prevents opioids from exerting their euphoric and sedative effects, thereby reducing cravings and the rewarding aspects of substance use.
This compound is a selective antagonist of the mu-opioid receptor. This high selectivity makes it a valuable tool in experimental settings to isolate and study the specific functions mediated by the mu-opioid receptor, without the confounding effects of blocking kappa or delta receptors.
Signaling Pathway of Mu-Opioid Receptor Antagonism
The binding of an antagonist like this compound or naltrexone to the mu-opioid receptor blocks the downstream signaling cascade typically initiated by an agonist (e.g., morphine, endorphins). This prevents the inhibition of adenylyl cyclase, allowing for normal levels of cyclic AMP (cAMP) and preventing the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels. The net effect is a blockade of the opioid-induced hyperpolarization and reduced neuronal excitability.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GLP-1 + Naltrexone for Alcoholism · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. getnaltrexone.com [getnaltrexone.com]
A Comparative Guide to the In Vivo Effects of Cyprodime and Alternative Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of Cyprodime, a selective μ-opioid receptor antagonist, with other opioid receptor antagonists. The data presented is compiled from preclinical studies and aims to offer an objective overview to inform future research and drug development.
Modulation of Seizure Threshold
This compound has been investigated for its effects on the seizure threshold in rodent models, a critical assessment for any centrally acting compound. Its activity is compared with non-selective and other selective opioid antagonists.
Quantitative Data: Effects on Seizure Threshold in Mice
| Compound | Receptor Selectivity | Model | Dosing (mg/kg, IP) | Effect on Seizure Threshold | Reference |
| This compound | μ-selective antagonist | Electroshock | 1, 3, 10, 30 | Increased | [1] |
| Naloxone | Non-selective antagonist | Electroshock | 0.3, 1, 10 | Increased | [1] |
| Norbinaltorphimine | κ-selective antagonist | Electroshock | 3, 10, 30 | Unaltered | [1] |
| Naltrindole | δ-selective antagonist | Electroshock | 0.3, 1, 3, 10 | Decreased (dose-related) | [1] |
| β-Funaltrexamine (β-FNA) | μ-selective antagonist | MEST | 10, 30 nmol/mouse, i.c.v. | No significant effect | [2] |
| Antanal-1 | μ-selective antagonist | MEST | 30, 50 nmol/mouse, i.c.v. | Significantly increased | |
| Antanal-2 | μ-selective antagonist | MEST | 30, 50 nmol/mouse, i.c.v. | Significantly increased |
MEST: Maximal Electroshock Seizure Threshold
Experimental Protocol: Maximal Electroshock Seizure (MES) Threshold Test in Mice
This protocol is a standard method for assessing the anticonvulsant or proconvulsant properties of a compound.
Apparatus:
-
An electroconvulsive shock apparatus.
-
Corneal electrodes.
-
A solution of 0.5% tetracaine (B1683103) hydrochloride (local anesthetic) and 0.9% saline.
Procedure:
-
Animal Preparation: Male mice are used for the experiment. Prior to the test, the corneas of the mice are treated with a drop of the tetracaine hydrochloride and saline solution to ensure local anesthesia and good electrical conductivity.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally (IP) at the specified doses.
-
Electroshock Application: At the time of peak effect of the drug, an alternating current (typically 60 Hz) is delivered for a short duration (e.g., 0.2 seconds) through the corneal electrodes. The current intensity is varied to determine the threshold for inducing a seizure. For screening, a fixed current of 50 mA is often used in mice.
-
Endpoint Measurement: The endpoint is the presence or absence of a tonic hindlimb extension seizure. The seizure threshold is defined as the current intensity (in mA) required to induce this seizure in 50% of the animals (CS50). An increase in the CS50 indicates an anticonvulsant effect, while a decrease suggests a proconvulsant effect.
Experimental Workflow: Seizure Threshold Testing
References
Comparative Guide to the Mechanism of Action of Cyprodime and other μ-Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Cyprodime, a selective μ-opioid receptor (MOR) antagonist. Its performance is objectively compared with other well-established MOR antagonists—naloxone (B1662785), naltrexone (B1662487), and nalmefene—supported by available experimental data. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction to μ-Opioid Receptor Antagonists
The μ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that plays a central role in mediating the effects of opioids, including analgesia, euphoria, respiratory depression, and physical dependence. MOR antagonists are compounds that bind to these receptors and block the effects of both endogenous and exogenous opioids. They are critical tools in both basic research and clinical practice for treating opioid overdose and addiction.
This compound is a selective MOR antagonist from the morphinan (B1239233) family of drugs, primarily utilized in scientific research.[1] Its high selectivity allows for the specific blockade of MORs without significantly affecting delta (δ) or kappa (κ) opioid receptors, making it an invaluable tool for isolating and studying the distinct physiological roles of these other opioid receptor subtypes.[2]
Naloxone , naltrexone , and nalmefene are non-selective opioid receptor antagonists, although they exhibit the highest affinity for the MOR. They are widely used clinically to reverse opioid overdose and in the management of opioid and alcohol use disorders.
Comparative Analysis of Receptor Binding Affinity
The primary mechanism of action for these antagonists is competitive binding to the μ-opioid receptor. The binding affinity, typically expressed as the inhibition constant (Ki), is a critical parameter for comparing their potency at the receptor level.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference(s) |
| This compound | 5.4 | 244.6 | 2187 | [1] |
| Naloxone | ~0.5 - 1.4 | ~16 - 67.5 | ~2.5 - 12 | [3] |
| Naltrexone | ~0.26 | ~10 | ~0.9 | [4] |
| Nalmefene | ~0.24 | ~16 | ~0.083 |
Key Observation: this compound demonstrates high selectivity for the μ-opioid receptor, with significantly lower affinity for the δ- and κ-opioid receptors compared to naloxone, naltrexone, and nalmefene. This selectivity is a key advantage of this compound in research settings where specific antagonism of the MOR is desired.
Mechanism of Action: Downstream Signaling Pathways
Activation of the μ-opioid receptor by an agonist initiates a cascade of intracellular signaling events. As antagonists, this compound and its comparators block these downstream effects. The primary signaling pathways modulated by MOR activation are:
-
Inhibition of Adenylyl Cyclase: MOR activation, via the Gi/o alpha subunit of its coupled G-protein, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The βγ-subunits of the activated G-protein can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, thus reducing its excitability. MOR activation also inhibits N-type voltage-gated calcium channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: MOR signaling can also influence the MAPK cascade, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of cell proliferation, differentiation, and survival, as well as in the long-term adaptive changes associated with chronic opioid use.
Below is a diagram illustrating the canonical μ-opioid receptor signaling pathway and the point of action for antagonists like this compound.
Cross-Validation of this compound's Antagonist Activity
Experimental data confirms this compound's role as a competitive antagonist at the MOR. The primary evidence comes from GTPγS binding assays, which directly measure the activation of G-proteins following receptor stimulation.
GTPγS Binding Assay
This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation. An increase in [35S]GTPγS binding indicates receptor agonism, while an antagonist will inhibit agonist-stimulated binding.
| Compound | Effect on Agonist-Stimulated [35S]GTPγS Binding | Quantitative Data | Reference(s) |
| This compound | Inhibits morphine-stimulated binding | The EC50 value of morphine increased about 500-fold in the presence of 10 μM this compound. | |
| Naloxone | Inhibits agonist-stimulated binding | Acts as a neutral antagonist. | |
| Naltrexone | Inhibits agonist-stimulated binding | Acts as a neutral antagonist. | |
| Nalmefene | Inhibits agonist-stimulated binding | Data on direct inhibition of agonist-stimulated GTPγS binding is less commonly reported in comparative studies. |
Experimental Workflow: [35S]GTPγS Binding Assay
Adenylyl Cyclase Activity Assay
| Compound | Effect on Agonist-Inhibited Adenylyl Cyclase Activity | Quantitative Data (IC50 for antagonism) | Reference(s) |
| This compound | Expected to block inhibition | Not available in searched literature | |
| Naloxone | Blocks agonist-induced inhibition | Potently reverses agonist effects | |
| Naltrexone | Blocks agonist-induced inhibition | Potently reverses agonist effects | |
| Nalmefene | Blocks agonist-induced inhibition | Not available in searched literature |
GIRK Channel Modulation
As a MOR antagonist, this compound is expected to block agonist-induced activation of GIRK channels. Electrophysiological studies would be required to quantify this effect. Such specific data for this compound was not found in the performed searches. The comparator antagonists are known to block these effects.
| Compound | Effect on Agonist-Activated GIRK Channels | Quantitative Data | Reference(s) |
| This compound | Expected to block activation | Not available in searched literature | |
| Naloxone | Blocks agonist-induced activation | Reverses opioid-induced hyperpolarization | |
| Naltrexone | Blocks agonist-induced activation | Reverses opioid-induced hyperpolarization | |
| Nalmefene | Blocks agonist-induced activation | Reverses opioid-induced hyperpolarization |
MAPK Pathway Modulation
The effect of MOR antagonists on MAPK signaling is complex. While they block acute agonist-induced changes, in the context of chronic opioid exposure and withdrawal, antagonists like naloxone can lead to an increase in ERK phosphorylation. Specific data on this compound's effect on MAPK signaling is not available in the searched literature.
| Compound | Effect on MAPK (ERK) Phosphorylation | Quantitative Data | Reference(s) |
| This compound | Expected to block acute agonist-induced changes | Not available in searched literature | |
| Naloxone | Blocks acute agonist effects; can increase pERK during withdrawal | Increased ERK phosphorylation in specific brain regions during naloxone-precipitated withdrawal. | |
| Naltrexone | Blocks acute agonist effects; can increase pERK with prolonged exposure in some contexts. | Increased ERK phosphorylation with chronic administration in specific experimental models. | |
| Nalmefene | Blocks acute agonist effects | Not available in searched literature |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the μ-opioid receptor.
Materials:
-
Cell membranes expressing μ-opioid receptors
-
Radiolabeled ligand (e.g., [3H]-DAMGO)
-
Unlabeled test compound (this compound, naloxone, etc.)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of radioligand binding against the concentration of the unlabeled test compound to determine the IC50 value (the concentration of unlabeled compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay Protocol
Objective: To measure the ability of a compound to act as an agonist or antagonist at a G-protein coupled receptor by quantifying G-protein activation.
Materials:
-
Cell membranes expressing μ-opioid receptors
-
Agonist (e.g., morphine)
-
Antagonist (e.g., this compound)
-
[35S]GTPγS
-
GDP
-
Assay buffer (containing MgCl2 and NaCl)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the agonist and antagonist.
-
In a multi-well plate, pre-incubate the cell membranes with the agonist and/or antagonist in the presence of GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate to allow for [35S]GTPγS binding to the activated G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound radioactivity using a scintillation counter.
-
For antagonist studies, measure the shift in the agonist dose-response curve in the presence of the antagonist to determine its potency.
Western Blot for MAPK (ERK) Phosphorylation
Objective: To determine the effect of a compound on the phosphorylation state of ERK, a key component of the MAPK signaling pathway.
Materials:
-
Whole cells expressing μ-opioid receptors
-
Test compounds (agonist and/or antagonist)
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compounds for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.
-
Quantify the band intensities to determine the relative change in ERK phosphorylation.
Conclusion
This compound is a highly selective μ-opioid receptor antagonist, a property that distinguishes it from less selective antagonists like naloxone, naltrexone, and nalmefene. This high selectivity makes it an exceptional tool for preclinical research aimed at dissecting the specific roles of the μ-opioid receptor system. While its antagonist activity at the receptor level is well-documented through binding and GTPγS assays, further studies are needed to quantify its functional antagonism on downstream signaling pathways such as adenylyl cyclase inhibition, GIRK channel activation, and MAPK modulation. Such data would provide a more complete picture of its pharmacological profile and solidify its position as a standard tool for opioid research.
References
- 1. This compound hydrochloride | mu Opioid Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Mu-opioid receptor specific antagonist this compound: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naloxone-precipitated withdrawal enhances ERK phosphorylation in prefrontal association cortex and accumbens nucleus of morphine-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking μ-opioid receptor by naltrexone exaggerates oxidative stress and airway inflammation via the MAPkinase pathway in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyprodime's Effects Across Animal Species for Preclinical Research
For Immediate Release
[City, State] – [Date] – In the landscape of opioid research, the selective μ-opioid receptor antagonist Cyprodime stands as a critical tool for elucidating the nuanced roles of the opioid system in various physiological and pathological processes. This guide offers a comparative overview of the documented effects of this compound in different animal species, providing researchers, scientists, and drug development professionals with essential data to inform preclinical study design and interpretation. While direct comparative studies across multiple species are limited, this document synthesizes available findings to highlight species-specific responses and guide future research.
This compound is a potent and selective antagonist of the μ-opioid receptor, demonstrating a significantly higher affinity for this receptor subtype over κ- and δ-opioid receptors. This selectivity allows for the precise investigation of μ-opioid receptor-mediated pathways without the confounding effects of broader-spectrum opioid antagonists.
In Vitro Characterization
Initial characterization of this compound in rat brain membranes revealed its high affinity and selectivity for the μ-opioid receptor. These foundational in vitro studies established the pharmacological profile of this compound, paving the way for in vivo investigations.
| Parameter | Value | Species | Tissue | Reference |
| Kd (Binding Affinity) | 3.8 ± 0.18 nM | Rat | Brain Membranes | [1] |
| Bmax (Receptor Density) | 87.1 ± 4.83 fmol/mg | Rat | Brain Membranes | [1] |
Table 1: In Vitro Binding Affinity of this compound in Rat Brain Membranes
In Vivo Effects of this compound
In vivo research has primarily focused on rodent models, particularly mice, to explore the behavioral and physiological consequences of μ-opioid receptor blockade with this compound.
Neurological Effects in Mice
A key study by Jackson and Nutt (1991) investigated the impact of this compound on seizure thresholds in mice. Their findings suggest a potential role for endogenous opioids acting on μ-receptors in the modulation of seizure activity.
| Experimental Condition | Seizure Threshold | Dosage | Species | Reference |
| Control | Baseline | N/A | Mouse | |
| This compound | Increased | 1, 3, 10, 30 mg/kg IP | Mouse |
Table 2: Effect of this compound on Electroshock Seizure Threshold in Mice
Behavioral Effects in Mice
Research by Sikora et al. (2019) explored the role of μ-opioid receptors in sensation-seeking behavior in mice. Their work demonstrated that this compound can modulate reward-related behaviors, suggesting an involvement of the endogenous opioid system in motivation and reinforcement.
| Behavior | Effect of this compound | Dosage | Species | Reference |
| Operant Sensation Seeking | Reduced Instrumental Responding | 0.5 mg/kg and larger | Mouse |
Table 3: Effect of this compound on Sensation-Seeking Behavior in Mice
Experimental Protocols
Radioligand Binding Assay (Adapted from Márki et al., 1999)
-
Tissue Preparation: Whole rat brains were homogenized in a Tris-HCl buffer. The homogenate was centrifuged, and the resulting pellet containing the membrane fraction was washed and resuspended in the assay buffer.
-
Binding Assay: Membranes were incubated with radiolabeled [³H]this compound in the presence or absence of competing unlabeled ligands. Non-specific binding was determined in the presence of a high concentration of unlabeled naloxone.
-
Data Analysis: The binding data were analyzed using Scatchard analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Electroshock Seizure Threshold Test (Adapted from Jackson and Nutt, 1991)
-
Animals: Male mice were used in this study.
-
Drug Administration: this compound was administered intraperitoneally (IP) at various doses (1, 3, 10, and 30 mg/kg). A control group received a vehicle injection.
-
Seizure Induction: A predetermined time after drug administration, a brief electrical stimulus was delivered via corneal electrodes. The intensity of the current was varied to determine the threshold for inducing a tonic hindlimb extension seizure.
-
Data Analysis: The seizure threshold was defined as the minimum current intensity required to elicit a seizure in 50% of the animals (CC50).
Signaling Pathway of μ-Opioid Receptor Antagonism
This compound, as a μ-opioid receptor antagonist, competitively binds to the receptor, thereby blocking the downstream signaling cascade typically initiated by endogenous or exogenous opioids. This prevents the inhibition of adenylyl cyclase, leading to normal levels of cyclic AMP (cAMP) and preventing the modulation of ion channel activity that underlies the analgesic and other effects of opioids.
Conclusion and Future Directions
The available data, primarily from rodent models, establish this compound as a valuable selective μ-opioid receptor antagonist for preclinical research. However, the lack of direct comparative studies across a wider range of animal species, including non-rodents, represents a significant knowledge gap. Such studies would be invaluable for understanding potential species-specific differences in pharmacokinetics and pharmacodynamics, which is crucial for the translation of preclinical findings to human applications. Future research should prioritize head-to-head comparisons of this compound's effects in different species to build a more comprehensive understanding of its pharmacological profile.
References
Cyprodime's Efficacy in Mitigating Levodopa-Induced Dyskinesia: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of Cyprodime's role in reducing levodopa-induced dyskinesia (LID), a common and debilitating side effect of long-term levodopa (B1675098) therapy in Parkinson's disease. The performance of this compound is evaluated against other therapeutic alternatives, supported by experimental data from preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Levodopa-Induced Dyskinesia and the Opioid System
Levodopa remains the gold-standard treatment for Parkinson's disease, effectively replenishing depleted dopamine (B1211576) levels in the brain. However, chronic treatment often leads to the development of involuntary, erratic movements known as levodopa-induced dyskinesia (LID). The precise mechanisms underlying LID are complex and not fully understood, but are thought to involve sensitization of dopaminergic pathways and alterations in various neurotransmitter systems, including the endogenous opioid system.
The opioid system, particularly the μ-opioid receptor, has emerged as a key area of investigation for its potential role in modulating the basal ganglia circuitry implicated in LID. This has led to the exploration of opioid receptor modulators, such as this compound, as potential therapeutic agents.
This compound: A Modulator of the μ-Opioid Receptor
This compound is a selective μ-opioid receptor antagonist. However, some evidence suggests it may act as a partial agonist, leading to a complex pharmacological profile. Its potential to reduce LID is thought to stem from its ability to modulate the overactive opioid signaling in the basal ganglia of individuals with Parkinson's disease undergoing levodopa therapy.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data from key preclinical and clinical studies, comparing the efficacy of this compound with amantadine (B194251), a commonly used treatment for LID, and other opioid receptor modulators.
Preclinical Data: Primate Models of Parkinson's Disease
Table 1: Efficacy of this compound and Comparators in MPTP-Lesioned Primate Models of LID
| Compound | Class | Animal Model | Administration Route | Dose | Outcome Measure | Efficacy | Citation |
| This compound | μ-opioid partial agonist/antagonist | MPTP-lesioned macaque | Intrastriatal | 15 µg/µl | Dyskinesia Score | Transient improvement (p=0.038) | [1] |
| Amantadine | NMDA receptor antagonist | MPTP-lesioned macaque | Oral | 20 mg/kg | Dyskinesia Score | Significant reduction | [1] |
| ADC-02265510 | μ-opioid agonist | MPTP-lesioned macaque | Oral | 3 mg/kg | Dyskinesia Score | Significant reduction (p=0.0036) | [1] |
| ADC-02520849 | μ-opioid antagonist | MPTP-lesioned macaque | Intrastriatal | 15 µg/µl | Dyskinesia Score | No impact on LID severity | [1] |
| Nalbuphine | Mixed κ-agonist/μ-antagonist | MPTP-lesioned macaque | Subcutaneous | Range | Dyskinesia Severity | Dose-dependent reduction up to 48% (p < 0.001) | [2] |
| Nabilone | Cannabinoid receptor agonist | MPTP-lesioned marmoset | Oral | 0.1 mg/kg | Dyskinesia Score | Significant reduction (p < 0.05) |
Note: Efficacy is often measured as a percentage reduction in dyskinesia scores or a statistically significant difference compared to a control group. The specific scales and methods of assessment can vary between studies.
Clinical Data
While direct clinical trial data on this compound for LID is limited, extensive research on amantadine provides a benchmark for comparison.
Table 2: Efficacy of Amantadine in Clinical Trials for LID
| Study Design | Number of Patients | Treatment | Duration | Primary Outcome | Efficacy | Citation |
| Randomized, double-blind, placebo-controlled | 18 | Amantadine | Acute | Dyskinesia Score | 60% reduction in dyskinesia | |
| 1-year follow-up of the above study | 17 | Amantadine | 1 year | Dyskinesia Score | 56% reduction in dyskinesia (sustained effect) | |
| Phase 3, open-label | 223 | Amantadine extended-release | 2 years | MDS-UPDRS Part IV | Sustained improvement in dyskinesia and "OFF" time | |
| Meta-analysis | Multiple studies | Amantadine | Up to 101 weeks | UPDRS/MDS-UPDRS Part IV | Significant reduction in dyskinesia scores, with declining efficacy over time |
Experimental Protocols
MPTP-Induced Parkinsonism and Levodopa-Induced Dyskinesia in Macaques
A widely accepted preclinical model for studying LID involves the use of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce a parkinsonian state in non-human primates, followed by chronic levodopa administration to elicit dyskinesia.
Protocol Overview:
-
Animal Selection and Quarantine: Adult macaque monkeys (e.g., Macaca fascicularis) are selected and quarantined to ensure health and acclimate them to the facility.
-
MPTP Administration: MPTP is administered systemically (intravenously or intramuscularly) over a period of weeks to months. The dosing regimen is carefully titrated to induce stable, moderate to advanced parkinsonian symptoms.
-
Behavioral Assessment of Parkinsonism: The severity of parkinsonian motor disability is assessed using a standardized rating scale, similar to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans.
-
Levodopa Administration and Dyskinesia Induction: Once stable parkinsonism is established, oral administration of levodopa/carbidopa is initiated. Daily treatment over several weeks to months typically leads to the development of dyskinesia.
-
Dyskinesia Assessment: The severity of LID is rated by trained observers using a validated dyskinesia rating scale. This is often done at various time points after levodopa administration to capture peak-dose dyskinesia.
-
Drug Testing: Test compounds, such as this compound or its alternatives, are then co-administered with levodopa to evaluate their anti-dyskinetic effects.
References
- 1. µ Opioid Receptor Agonism for L-DOPA-Induced Dyskinesia in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual κ-agonist/μ-antagonist opioid receptor modulation reduces levodopa-induced dyskinesia and corrects dysregulated striatal changes in the nonhuman primate model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anticonvulsant Properties of Cyprodime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticonvulsant properties of Cyprodime, a selective μ-opioid receptor antagonist, in relation to established antiepileptic drugs (AEDs). The information is compiled from preclinical studies to assist researchers in understanding its potential and limitations.
Executive Summary
This compound has demonstrated modest anticonvulsant properties in preclinical models. Its mechanism of action, centered on the antagonism of the μ-opioid receptor, distinguishes it from classical AEDs that primarily target voltage-gated ion channels or GABAergic and glutamatergic systems. While direct quantitative comparisons are limited by the available data, this guide synthesizes the existing evidence to provide a clear overview of this compound's profile.
Mechanism of Action: Mu-Opioid Receptor Antagonism
This compound exerts its effects by selectively blocking μ-opioid receptors.[1] The prevailing hypothesis for its anticonvulsant action involves the modulation of GABAergic neurotransmission. Endogenous opioids can act on μ-opioid receptors located on GABAergic interneurons, inhibiting the release of the inhibitory neurotransmitter GABA. This suppression of inhibition, or "disinhibition," can lead to increased neuronal excitability and a lower seizure threshold. By blocking these receptors, this compound is thought to prevent this disinhibition, thereby restoring inhibitory tone and contributing to its anticonvulsant effect.[2][3][4]
Figure 1. Proposed mechanism of this compound's anticonvulsant action.
Comparative Anticonvulsant Efficacy
One study reported that this compound produced "relatively small increases in seizure threshold when compared with phenytoin" in the maximal electroshock (MES) seizure test in mice.[1] This suggests that while it possesses anticonvulsant activity, its potency may be lower than that of established drugs like phenytoin. Another study indicated that this compound, when administered alone, is "devoid of an effect on the electroconvulsive threshold," but it does interact with other antiepileptic drugs, in some cases increasing their anticonvulsant action.
For a quantitative perspective, the following table summarizes the ED50 values for several established AEDs in the MES test in mice, a common preclinical model for generalized tonic-clonic seizures.
| Anticonvulsant Drug | ED50 (mg/kg, i.p.) in Mice (MES Test) | Reference(s) |
| Phenytoin | 8 - 10 | |
| Carbamazepine | 10.5 - 26 | |
| Valproate | 189 - 255 | |
| This compound | Not Quantitatively Reported |
Note: ED50 values can vary between studies due to differences in animal strains, experimental protocols, and other factors.
Experimental Protocols
The primary model used to evaluate the anticonvulsant properties of this compound has been the Maximal Electroshock (MES) Seizure Test in mice.
Maximal Electroshock (MES) Seizure Test Protocol
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus. This model is considered predictive of efficacy against generalized tonic-clonic seizures.
Apparatus:
-
An electroconvulsive device capable of delivering a constant current.
-
Corneal or auricular electrodes.
Procedure:
-
Animal Model: Male albino mice are commonly used.
-
Drug Administration: this compound is typically administered intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group is also included.
-
Pre-treatment Time: A specific time interval is allowed between drug administration and the induction of seizures (e.g., 30-60 minutes).
-
Seizure Induction:
-
An electrical stimulus (e.g., 50-60 Hz, 0.2-second duration) is delivered via corneal or auricular electrodes.
-
The current is suprathreshold to induce a maximal seizure in control animals.
-
-
Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this phase.
-
Data Analysis: The percentage of animals protected at each dose is determined, and the ED50 (the dose that protects 50% of the animals) can be calculated using methods like probit analysis.
Figure 2. General workflow for the Maximal Electroshock (MES) seizure test.
Conclusion
This compound presents a unique mechanism of action for an anticonvulsant, targeting the μ-opioid receptor system. Preclinical evidence suggests it has anticonvulsant properties, although they may be modest compared to established antiepileptic drugs. The lack of robust quantitative data, particularly ED50 values, makes direct comparisons challenging. Further research is warranted to fully elucidate its anticonvulsant profile, including its potential efficacy in different seizure models and its interactions with other AEDs. The information provided in this guide serves as a foundational resource for researchers interested in the further investigation of this compound and other μ-opioid receptor antagonists as potential novel treatments for epilepsy.
References
- 1. Differential effects of selective mu-, kappa- and delta-opioid antagonists on electroshock seizure threshold in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. μ-Opioid Receptors Are Localized to Extrasynaptic Plasma Membranes of GABAergic Neurons and Their Targets in the Rat Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Contributions of Mu-Opioid Receptors on Glutamatergic and GABAergic Neurons to Analgesia Induced by Various Stress Intensities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling mechanisms of μ-opioid receptor (MOR) in the hippocampus: disinhibition versus astrocytic glutamate regulation - PMC [pmc.ncbi.nlm.nih.gov]
Cyprodime: A Comparative Analysis of its Opioid Receptor Activity with a Focus on Kappa and Delta Subtypes
For Immediate Release
Quantitative Analysis of Cyprodime's Receptor Binding Affinity
Experimental data from radioligand binding assays demonstrate that this compound has a significantly lower affinity for kappa and delta opioid receptors compared to the mu-opioid receptor. The inhibition constant (Ki) is a measure of a drug's binding affinity to a receptor; a lower Ki value indicates a higher affinity.
As summarized in the table below, the Ki value of this compound for the mu-opioid receptor is in the low nanomolar range, while its affinity for the delta and kappa receptors is substantially weaker, with Ki values that are approximately 45-fold and 405-fold higher, respectively.
| Compound | Mu-Opioid Receptor (Ki in nM) | Delta-Opioid Receptor (Ki in nM) | Kappa-Opioid Receptor (Ki in nM) |
| This compound | 5.4 | 244.6 | 2187 |
Experimental Protocols
To determine the binding affinity and functional activity of this compound at opioid receptors, two primary experimental assays are employed: radioligand binding assays and [³⁵S]GTPγS binding assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the inhibition constant (Ki) of this compound at mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa).
-
Radioligand specific for each receptor:
-
Mu: [³H]DAMGO
-
Delta: [³H]DPDPE
-
Kappa: [³H]U-69,593
-
-
This compound in a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent to which a compound activates a G-protein coupled receptor (GPCR) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein.
Objective: To determine if this compound acts as an agonist or antagonist at kappa and delta opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
A known agonist for the receptor of interest (e.g., U-69,593 for kappa, DPDPE for delta).
-
This compound in a range of concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP to ensure that the G-proteins are in their inactive state.
-
Incubation: Add [³⁵S]GTPγS and either the known agonist, this compound, or a combination of both to the membrane preparation.
-
Reaction: If a compound is an agonist, it will activate the receptor, causing the G-protein to release GDP and bind [³⁵S]GTPγS.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
Data Analysis: An increase in [³⁵S]GTPγS binding in the presence of a compound indicates agonist activity. If this compound inhibits the increase in binding caused by a known agonist, it is acting as an antagonist.
Signaling Pathways of Kappa and Delta Opioid Receptors
Both kappa and delta opioid receptors are G-protein coupled receptors that primarily couple to inhibitory G-proteins (Gi/Go). Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately leads to a decrease in neuronal excitability. The lack of significant binding of this compound to these receptors means it does not modulate these signaling pathways.
Conclusion
The presented experimental data unequivocally demonstrates that this compound is a highly selective antagonist for the mu-opioid receptor with negligible activity at the kappa and delta opioid receptors. The significant differences in binding affinities, as determined by radioligand binding assays, confirm this selectivity. Functional assays, such as the [³⁵S]GTPγS binding assay, would further show a lack of agonist or antagonist activity at kappa and delta receptors at physiologically relevant concentrations. This high selectivity makes this compound a valuable pharmacological tool for studying the specific roles of the mu-opioid receptor system in various physiological and pathological processes.
Safety Operating Guide
Navigating the Disposal of Cyprodime: A Guide for Laboratory Professionals
A Note on Chemical Identity: The term "Cyprodime" does not correspond to a widely recognized chemical with established disposal protocols. It is likely a typographical error for Cyprodinil , a common fungicide, or refers to the less common mu-opioid receptor antagonist, This compound . This guide will focus on the proper disposal procedures for Cyprodinil , for which extensive safety data is available. Researchers working with the opioid antagonist this compound should consult their institution's specific guidelines for the disposal of potent, biologically active compounds.
Cyprodinil: Hazard Profile and Safety Information
For researchers and drug development professionals, understanding the hazard profile of a chemical is the first step toward safe handling and disposal. Below is a summary of key quantitative safety data for Cyprodinil.
| Hazard Classification & Data | Value/Statement | Reference |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Signal Word | Warning | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P273: Avoid release to the environment. P280: Wear protective gloves. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |
| Flash Point | 199.3°C | [2] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | [1] |
| Persistence and Degradability | Photolysis DT50 in water: 0.4-13.5 days. Soil DT50: 20-60 days. |
Experimental Protocols for Proper Disposal of Cyprodinil
The following step-by-step procedures provide a framework for the safe and compliant disposal of Cyprodinil waste in a laboratory setting. These protocols are synthesized from safety data sheets and best practices for chemical waste management.
1. Personal Protective Equipment (PPE) and Spill Management:
-
PPE: Before handling Cyprodinil, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If there is a risk of generating dust or aerosols, respiratory protection should be used.
-
Spill Response: In the event of a spill, avoid breathing dust or vapors. Isolate the area and prevent the material from entering drains or waterways. For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, absorb with an inert material such as sand or vermiculite, and then place in a sealed container for disposal.
2. Decontamination of Labware and Surfaces:
-
Glassware and Equipment: All labware and equipment that has come into contact with Cyprodinil should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone (B3395972) or ethanol) followed by a wash with soap and water is a common practice. The rinsate should be collected as hazardous waste.
-
Work Surfaces: Decontaminate work surfaces with a suitable solvent and then wash with detergent and water. All cleaning materials should be disposed of as hazardous waste.
3. Waste Segregation and Collection:
-
Solid Waste: Unused or expired Cyprodinil, as well as contaminated solids (e.g., weighing paper, gloves, absorbent pads), should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing Cyprodinil and rinsate from decontamination procedures should be collected in a separate, clearly labeled, sealed container for liquid chemical waste. Do not mix with other incompatible waste streams.
4. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.
-
Puncturing: After rinsing, puncture the container to prevent reuse.
-
Disposal: The rinsed and punctured container can then be disposed of in accordance with institutional and local regulations, which may include recycling or disposal in a sanitary landfill.
5. Final Disposal:
-
Licensed Waste Disposal Vendor: All collected Cyprodinil waste must be disposed of through a licensed hazardous waste disposal company. This ensures that the waste is treated and disposed of in an environmentally responsible and compliant manner.
-
Prohibited Disposal Methods: Do not dispose of Cyprodinil down the drain or in the regular trash. Its high aquatic toxicity poses a significant environmental risk.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of Cyprodinil.
Caption: Workflow for the proper disposal of Cyprodinil waste.
References
Personal protective equipment for handling Cyprodime
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cyprodime. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for potent chemical compounds and data from similar molecules, in the absence of a specific Safety Data Sheet (SDS) for this compound itself. Users must consult the official SDS for this compound upon acquisition and before handling.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the recommended PPE based on the potential hazards of similar compounds, which include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2][3]
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes, dust, and aerosols that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, which can cause irritation. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | To protect against inhalation of dust or aerosols, which may cause respiratory irritation. Use in a well-ventilated area or under a chemical fume hood is also critical. |
| Body Protection | Laboratory coat and appropriate protective clothing | To prevent contamination of personal clothing and skin. |
Hazard Summary and Precautionary Measures
The following table outlines the hazard statements and preventative measures associated with compounds similar to this compound, such as Cyproheptadine Hydrochloride. This information should be considered as a baseline for safe handling until a specific SDS for this compound is available.
| Hazard Class | Hazard Statement | Precautionary Statements (Prevention) |
| Acute Toxicity (Oral) | H301: Toxic if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/ eye protection/ face protection. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray. P271: Use only outdoors or in a well-ventilated area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step guidance outlines the key operational procedures.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use tools (e.g., spatulas, forceps) to handle solid forms of the compound to avoid direct contact.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
3. Spill Response:
-
In case of a spill, evacuate the immediate area.
-
For small spills, and if it is safe to do so, use an appropriate absorbent material to contain the spill.
-
Wear appropriate PPE during cleanup.
-
Collect the absorbed material in a sealed container for proper disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store locked up and away from incompatible materials.
-
Follow any specific storage temperature requirements provided by the manufacturer.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All materials that come into contact with this compound, including gloves, disposable lab coats, and absorbent materials from spills, should be considered hazardous waste.
-
Disposal Method: The recommended disposal method for similar chemical compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of research-grade opioid compounds.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
